2-Diethylaminopyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPITCBWOUOJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957483 | |
| Record name | N,N-Diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36075-06-6 | |
| Record name | 36075-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Diethylaminopyridine: Core Properties and Structure
Executive Summary
This technical guide provides a detailed overview of the basic chemical and structural properties of 2-diethylaminopyridine (N,N-diethylpyridin-2-amine). It is intended for an audience of researchers, scientists, and professionals in drug development. It is important to note that this compound is a significantly less studied compound compared to its analogue, 2-dimethylaminopyridine (DMAP). Consequently, publicly available experimental data, particularly regarding its biological activity, detailed spectroscopic analysis, and specific, validated experimental protocols, is scarce. This guide compiles the available data for this compound and, for comparative purposes, presents data for the well-characterized 2-dimethylaminopyridine to provide context for its expected properties.
Molecular Structure and Basic Properties
This compound possesses a pyridine ring functionalized at the C2 position with a tertiary amine, specifically a diethylamino group. The nitrogen atom of the diethylamino group is sp³-hybridized, while the pyridine ring is an aromatic, sp²-hybridized system. The lone pair of electrons on the exocyclic nitrogen can participate in resonance with the pyridine ring, increasing the electron density of the ring system. This electron-donating characteristic enhances the basicity of the endocyclic pyridine nitrogen atom compared to unsubstituted pyridine.
Physicochemical Properties
Detailed experimental data for this compound is not widely published. The table below summarizes the available information. For a practical comparison, the properties of the well-documented analogue, 2-dimethylaminopyridine, are provided in a separate table. The substitution of two ethyl groups for two methyl groups is expected to increase the molecular weight, boiling point, and lipophilicity, while slightly increasing the steric hindrance around the exocyclic nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,N-Diethylpyridin-2-amine | - |
| Synonyms | 2-(Diethylamino)pyridine | - |
| CAS Number | 36075-06-6 | [1][2] |
| Molecular Formula | C₉H₁₄N₂ | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | Not Reported | - |
| Density | Not Reported | - |
| Refractive Index | Not Reported | - |
| pKa | Not Reported | - |
| Solubility | Not Reported | - |
Table 2: Comparative Physicochemical Properties of 2-Dimethylaminopyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 5683-33-0 | [3][4] |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Physical Form | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 191 °C (lit.) | [3][4] |
| Density | 0.984 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.559 (lit.) | [3][4] |
| pKa | 7.04 ± 0.10 (Predicted) | [3] |
| Water Solubility | Soluble |[3] |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow
The diagram below illustrates a plausible workflow for the synthesis of this compound from 2-chloropyridine and diethylamine.
Plausible workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common laboratory practices for SNAr reactions of halopyridines with amines and should be adapted and optimized with appropriate safety precautions.
-
Reaction Setup: In a pressure-rated sealed tube or a suitable autoclave, combine 2-chloropyridine (1.0 eq) with an excess of diethylamine (3.0-5.0 eq). The excess diethylamine serves as both the reactant and the solvent/acid scavenger. The use of a solvent such as NMP or DMSO is optional but may facilitate the reaction at lower temperatures.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 150-180 °C. The reaction progress should be monitored by a suitable analytical technique, such as GC-MS or TLC (by sampling the cooled reaction mixture). The reaction may require several hours to reach completion.
-
Workup: After the reaction is complete, cool the vessel to room temperature before opening. Carefully vent any excess pressure. The reaction mixture is then transferred to a separatory funnel. A strong aqueous base (e.g., 10% NaOH or KOH) is added to neutralize the diethylammonium hydrochloride salt and deprotonate any remaining protonated product.
-
Extraction: Extract the aqueous mixture several times with an appropriate organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess diethylamine.
-
Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound. The purity of the final product should be confirmed by NMR spectroscopy and/or GC-MS.
Spectroscopic Data
No experimentally derived and published NMR, IR, or Mass Spectrometry spectra for this compound have been identified in the public domain. For research purposes, it would be necessary to synthesize the compound and perform these analyses.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity, pharmacological properties, or any associated signaling pathways for this compound. Drug development professionals should note its structural similarity to other aminopyridines, some of which are known to have biological effects, but no direct activity can be inferred for the title compound without experimental validation.
Conclusion
This compound is a pyridine derivative for which there is a significant lack of published scientific data. While its fundamental structure is known and its physicochemical properties can be inferred by comparison with its well-studied analogue, 2-dimethylaminopyridine, there is a clear need for experimental characterization. The synthetic route via nucleophilic aromatic substitution is plausible but lacks a detailed, validated protocol in the literature. Furthermore, its biological profile remains entirely unexplored. This guide serves to consolidate the known information and highlight the significant knowledge gaps for researchers interested in this particular chemical entity.
References
An In-depth Technical Guide to the Synthesis of 2-Diethylaminopyridine from Pyridine
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-diethylaminopyridine, a valuable intermediate in pharmaceutical and materials science, starting from pyridine. The document details the core chemical principles, provides robust experimental protocols, presents quantitative data for comparison, and outlines the reaction mechanisms. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: Synthetic Strategies
The synthesis of this compound from pyridine is primarily achieved through a two-step process involving the initial functionalization of the pyridine ring at the C2 position, followed by the introduction of the diethylamino group. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes the ortho (C2, C6) and para (C4) positions susceptible to nucleophilic attack.[1][2] Two principal strategies are considered:
-
Pathway I: Halogenation and Nucleophilic Aromatic Substitution (SNAr): This is the most common and versatile route. It involves the conversion of pyridine into a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine), which then serves as an electrophilic substrate for a nucleophilic aromatic substitution reaction with diethylamine.[3][4]
-
Pathway II: Direct C-H Amination (Chichibabin Reaction): This pathway involves the direct reaction of pyridine with a strong nucleophilic amine source. The classic Chichibabin reaction utilizes sodium amide (NaNH₂) to introduce a primary amino group.[5][6] Modern variations have expanded the scope to include alkylamines, offering a more direct, though often more challenging, route.[7][8]
This guide will focus primarily on the more established and versatile halogenation/SNAr pathway, providing detailed protocols and comparative data.
Pathway I: Halogenation and Nucleophilic Aromatic Substitution
This pathway is a robust, two-stage process. The first stage is the synthesis of a 2-halopyridine intermediate, and the second is the substitution of the halogen with diethylamine.
Stage 1: Synthesis of 2-Halopyridine Intermediates
The choice of halogenation method is critical as it influences the overall yield and purity of the intermediate. Both 2-chloropyridine and 2-bromopyridine are viable precursors.
A highly effective method for the regiospecific synthesis of 2-chloropyridine involves the chlorination of pyridine-N-oxide.[9] This approach avoids the harsh conditions and lower selectivity of direct chlorination of pyridine.[10][11] The use of phosphoryl chloride (POCl₃) in the presence of a tertiary amine base like triethylamine provides high yields and selectivity.[9][12]
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide [9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve pyridine-N-oxide (9.5 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 10°C using an ice bath. Add a solution of phosphorus oxychloride (18.7 g, 120 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 1 hour.
-
Workup: Cool the reaction mixture to room temperature and pour it into 30 mL of water. Carefully neutralize the mixture with a 2M NaOH solution.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2-chloropyridine.
Direct bromination of pyridine can be achieved, though it requires high temperatures.[13] An alternative and well-documented laboratory-scale synthesis involves the diazotization of 2-aminopyridine, which itself is synthesized from pyridine via the Chichibabin reaction.[14][15]
Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [14]
-
Reaction Setup: In a 5-L three-necked flask fitted with a mechanical stirrer, add 790 mL (7 moles) of 48% hydrobromic acid. Cool the flask in an ice-salt bath to 10-20°C.
-
Amine Addition: Add 2-aminopyridine (150 g, 1.59 moles) over approximately 10 minutes.
-
Bromination: While maintaining the temperature at or below 0°C, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as an orange perbromide intermediate forms.
-
Diazotization: Prepare a solution of sodium nitrite (275 g, 4 moles) in 400 mL of water. Add this solution dropwise over 2 hours, carefully keeping the reaction temperature at or below 0°C.
-
Neutralization: After stirring for an additional 30 minutes, add a solution of sodium hydroxide (600 g, 15 moles) in 600 mL of water at a rate that keeps the temperature below 20-25°C.
-
Extraction: Extract the reaction mixture with ether (4 x 250 mL).
-
Purification: Dry the combined ethereal extracts over solid potassium hydroxide (100 g) for 1 hour. Distill the solution through a Vigreux column to obtain 2-bromopyridine.
Table 1: Comparison of 2-Halopyridine Synthesis Methods
| Method | Starting Material | Reagents | Conditions | Yield (%) | Selectivity | Citations |
| Chlorination | ||||||
| Direct Chlorination | Pyridine | Cl₂ | >300°C | Moderate | Poor | [11] |
| From Pyridine-N-Oxide | Pyridine-N-Oxide | POCl₃, Triethylamine | Reflux in CH₂Cl₂ | 90 | 99.2% (2-chloro) | [9][12] |
| In-situ Chlorination | Pyridine | HCl, Sodium Hypochlorite | 60-80°C | ~38 (mass) | 83% (2-chloro) | [11] |
| Bromination | ||||||
| Vapor-Phase Bromination | Pyridine | Br₂ | 500°C | 46 | Moderate | [13] |
| Diazotization of 2-Aminopyridine | 2-Aminopyridine | HBr, Br₂, NaNO₂ | 0°C | 86-92 | High | [14] |
Stage 2: Nucleophilic Aromatic Substitution with Diethylamine
In this stage, the 2-halopyridine intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with diethylamine. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).[2] The reactivity of the 2-halopyridine is dependent on the leaving group ability of the halide, following the general trend: I > Br > Cl >> F.[3]
dot
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, combine the 2-halopyridine (1.0 eq), diethylamine (2.0-3.0 eq), and a suitable solvent such as DMSO, NMP, or toluene. The addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (1.5 eq) is recommended to scavenge the HX produced.
-
Reaction: Heat the mixture to 80-150°C. The reaction time will vary depending on the halide and temperature (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Table 2: Expected Reactivity and Yields for SNAr with Diethylamine
| 2-Halopyridine Substrate | Relative Reactivity | Typical Conditions | Expected Yield |
| 2-Iodopyridine | Highest | 80-100°C, 4-8h | High (>85%) |
| 2-Bromopyridine | High | 100-120°C, 6-12h | Good (70-90%) |
| 2-Chloropyridine | Moderate | 120-150°C, 12-24h | Moderate-Good (60-85%) |
Pathway II: Direct C-H Amination (Chichibabin Approach)
The direct amination of pyridine, known as the Chichibabin reaction, offers a one-step route to aminopyridines.[16][17] The classical reaction uses sodium amide to install an -NH₂ group.[6][18] While variants using primary alkylamines have been developed, the use of secondary amines like diethylamine is less common and can be challenging due to steric hindrance and the basicity of the product.[7]
Recent advancements have shown that a composite of sodium hydride and an iodide salt (e.g., LiI) can mediate the C2-amination of pyridines with primary amines under milder conditions than the traditional Chichibabin reaction.[7][8] Adapting this methodology for diethylamine would be an area for further research.
dot
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 11. CN105418493A - 2-chloropyridine synthetic method - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 16. Chichibabin Reaction | PPTX [slideshare.net]
- 17. grokipedia.com [grokipedia.com]
- 18. chemistnotes.com [chemistnotes.com]
The Core Mechanism of 4-(Dimethylaminopyridine) as a Nucleophilic Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Dimethylaminopyridine), commonly known as DMAP, is a highly efficient nucleophilic catalyst extensively utilized in organic synthesis. Its superior catalytic activity in a myriad of reactions, most notably acyl transfer reactions, has established it as an indispensable tool for chemists in academic and industrial research, including drug development.[1] This technical guide provides a comprehensive overview of the mechanism of action of DMAP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.
The enhanced catalytic prowess of DMAP compared to its parent compound, pyridine, is attributed to the electron-donating dimethylamino group at the 4-position of the pyridine ring. This substitution significantly increases the nucleophilicity of the pyridine nitrogen, enabling it to be a more potent catalyst.[2] In acylation reactions, DMAP can accelerate reaction rates by a factor of up to 1,000,000 compared to pyridine.[3]
Mechanism of Action: Nucleophilic Catalysis Pathway
The primary mechanism through which DMAP catalyzes reactions, particularly acylations, is the nucleophilic catalysis pathway. This pathway involves the initial reaction of DMAP with an acylating agent to form a highly reactive intermediate, which is then readily attacked by a nucleophile, such as an alcohol or an amine. The catalytic cycle can be broken down into three key steps:
-
Formation of the N-Acylpyridinium Intermediate: DMAP, acting as a potent nucleophile, attacks the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the initial acylating agent, rendering it more susceptible to nucleophilic attack.[4] The positive charge on the N-acylpyridinium ion is delocalized across the pyridine ring and the dimethylamino group, which contributes to its high reactivity.[4]
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol) attacks the activated acyl group of the N-acylpyridinium intermediate. This step proceeds much faster than the direct reaction of the nucleophile with the original acylating agent.
-
Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the acyl group is transferred to the nucleophile, forming the desired product (e.g., an ester). This step also regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. An auxiliary base, such as triethylamine, is often employed to neutralize the acidic byproduct of the reaction and regenerate the free form of DMAP, ensuring the catalytic cycle can continue efficiently.[5]
Kinetic studies of DMAP-catalyzed acetylation of alcohols have shown that the reaction is first-order with respect to the acetic anhydride, the alcohol, and DMAP, while being zero-order with respect to the auxiliary base, triethylamine.[6][7] This kinetic profile strongly supports the nucleophilic catalysis mechanism over a general base catalysis pathway.[6][7]
Visualizing the Catalytic Cycle
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the DMAP-catalyzed acylation of an alcohol.
Caption: The catalytic cycle of DMAP in an acylation reaction.
Quantitative Data on DMAP Catalysis
The efficiency of DMAP catalysis is evident in the high yields achieved across a wide range of substrates, often under mild reaction conditions.
| Substrate (Alcohol/Phenol/Amine) | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Adamantanol (tertiary alcohol) | Acetic Anhydride | 1 | Neat | 25 | 99 | [6] |
| L-Menthol (secondary alcohol) | Isobutyric Anhydride | 1 | Neat | 25 | 99 | [6] |
| 1-Octanol (primary alcohol) | Benzoic Anhydride | 0.1 | Neat | 25 | 99 | [6] |
| Phenol | Acetic Anhydride | 2 | Neat | 25 | 98 | [6] |
| 2,6-Di-tert-butylphenol | Pivaloyl Chloride | 10 (DMAP·HCl) | Toluene | 110 | 92 | [8] |
| Aniline | Acetic Anhydride | 5 | CH2Cl2 | 25 | >95 | [9] |
| N-Benzylmatrine | Gambogic Acid/EDCI | Catalytic | CH2Cl2 | RT | - | [4] |
| Tri-O-acetylated erythromycin | Acetic Anhydride | Catalytic | Pyridine | 25 | 95.7 | [4] |
Turnover Number (TON)
In the context of organocatalysis, the Turnover Number (TON) represents the number of moles of product formed per mole of catalyst before it becomes deactivated.[5] For many DMAP-catalyzed reactions operating under optimal conditions with high yields and low catalyst loading, the TON can be substantial, indicating a highly efficient and stable catalyst.
Calculation of a Representative TON:
For the acylation of 1-octanol with benzoic anhydride using 0.1 mol% DMAP, which proceeds with a 99% yield:
-
Moles of product per mole of substrate: 0.99
-
Moles of catalyst per mole of substrate: 0.001
TON = (Moles of Product) / (Moles of Catalyst) = 0.99 / 0.001 = 990
This demonstrates that one molecule of DMAP can catalyze the formation of approximately 990 molecules of the ester product before becoming inactive.
Experimental Protocols
The following are representative experimental protocols for DMAP-catalyzed acylation reactions.
1. General Procedure for DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides (Neat Conditions) [6]
-
Materials: Alcohol (1.0 mmol), acid anhydride (1.1 mmol), DMAP (0.01 mmol, 1 mol%).
-
Procedure:
-
To a stirred solution of the alcohol in the acid anhydride, add DMAP at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. DMAP·HCl-Catalyzed Acylation of a Sterically Hindered Phenol [8]
-
Materials: 2,6-Di-tert-butylphenol (1.0 mmol), pivaloyl chloride (1.2 mmol), DMAP·HCl (0.1 mmol, 10 mol%), toluene (5 mL).
-
Procedure:
-
To a solution of 2,6-di-tert-butylphenol and DMAP·HCl in toluene, add pivaloyl chloride.
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Logical Relationships in DMAP Catalysis
The following diagram illustrates the logical flow and key considerations in a typical DMAP-catalyzed reaction workflow.
Caption: A typical experimental workflow for a DMAP-catalyzed reaction.
Conclusion
4-(Dimethylaminopyridine) is a powerful and versatile nucleophilic catalyst that plays a crucial role in modern organic synthesis. Its mechanism of action, proceeding through a highly reactive N-acylpyridinium intermediate, allows for the efficient acylation of a wide range of substrates, including sterically hindered alcohols and phenols. The high yields, mild reaction conditions, and the ability to operate with low catalyst loadings underscore its significance in the development of efficient and sustainable chemical processes. This guide provides a foundational understanding of the core principles of DMAP catalysis, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this "super catalyst" in their synthetic endeavors.
References
- 1. synarchive.com [synarchive.com]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. researchgate.net [researchgate.net]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. Turnover number - Wikipedia [en.wikipedia.org]
- 6. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa and Basicity of 2-Diethylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Diethylaminopyridine is a substituted pyridine derivative with a diethylamino group at the 2-position of the pyridine ring. The basicity of the pyridine nitrogen is significantly influenced by the electronic and steric effects of this substituent. Understanding the pKa of this compound is crucial for predicting its behavior in physiological and chemical systems, which is of paramount importance in drug design and development, as it affects properties like solubility, membrane permeability, and interaction with biological targets.
Estimated pKa and Basicity
An exact experimental pKa for this compound is not prominently reported. However, we can estimate its pKa by comparing it with analogous compounds. For instance, the predicted pKa of the structurally similar 2-Dimethylaminopyridine is approximately 7.04. The diethylamino group, being slightly more electron-donating than the dimethylamino group due to the greater inductive effect of the ethyl groups, would be expected to confer a slightly higher basicity to the pyridine nitrogen.
The position of the substituent on the pyridine ring is a critical determinant of its effect on basicity. For comparison, 4-Dimethylaminopyridine (DMAP) exhibits a significantly higher pKa of 9.7.[1] This is attributed to the resonance stabilization of the protonated form, an effect that is more pronounced when the dialkylamino group is at the 4-position.
Factors Influencing the Basicity of this compound
The basicity of this compound is a result of a complex interplay of several factors:
-
Inductive Effect: The diethylamino group is an electron-donating group (+I effect). This effect increases the electron density on the pyridine ring, including the nitrogen atom, making the lone pair of electrons more available for protonation and thereby increasing the basicity compared to unsubstituted pyridine (pKa ≈ 5.2).[2]
-
Mesomeric Effect: The nitrogen of the diethylamino group can donate its lone pair of electrons into the pyridine ring through resonance (+M effect). This delocalization can increase the electron density on the ring nitrogen, further enhancing its basicity.
-
Steric Hindrance: The diethylamino group at the 2-position can create steric hindrance around the pyridine nitrogen. This steric bulk can impede the approach of a proton and also hinder the solvation of the protonated form (the conjugate acid). This steric strain can lead to a decrease in basicity compared to what would be expected based on electronic effects alone. This phenomenon is a key differentiator between 2-substituted and 4-substituted pyridines.
-
Hybridization: The nitrogen atom in the pyridine ring is sp² hybridized. The lone pair of electrons resides in an sp² orbital and is not part of the aromatic π-system, making it available for protonation.
Quantitative Data Summary
To contextualize the basicity of this compound, the following table presents the pKa values of related compounds.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Pyridine | C₅H₅N | 5.2 | [2] |
| 2-Dimethylaminopyridine | C₇H₁₀N₂ | ~7.04 (Predicted) | |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.7 | [1] |
| 2-Aminopyridine | C₅H₆N₂ | 6.86 | [3] |
| Piperidine | C₅H₁₁N | 11.12 |
Experimental Protocols for pKa Determination
The pKa of this compound can be experimentally determined using several well-established methods.
Potentiometric Titration
This is a classic and direct method for pKa determination.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if solubility is a concern. The concentration should be accurately known.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
UV-Vis Spectrophotometry
This method is applicable if the protonated and unprotonated forms of the compound have distinct UV-Vis absorption spectra.
Methodology:
-
Spectral Analysis: The UV-Vis spectra of this compound are recorded in a series of buffer solutions with known pH values.
-
Data Collection: The absorbance at a wavelength where the difference between the two forms is maximal is measured for each buffer solution.
-
Data Analysis: The pKa is calculated by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (typically ¹H or ¹³C) as a function of pH.[4]
Methodology:
-
Sample Preparation: A series of samples of this compound are prepared in buffers of varying, precisely known pH values. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for each sample. The chemical shifts of protons close to the pyridine nitrogen are particularly sensitive to protonation.
-
Data Analysis: The chemical shift of a selected proton is plotted against the pH. The resulting sigmoidal curve is fitted to an appropriate equation to extract the pKa value, which corresponds to the inflection point of the curve.
Visualizations
Protonation Equilibrium of this compound
Caption: Protonation equilibrium of this compound.
Factors Affecting Basicity of 2-Substituted Pyridines
Caption: Factors influencing the basicity of 2-substituted pyridines.
Conclusion
References
A Technical Guide to the Spectroscopic Analysis of 2-Diethylaminopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Diethylaminopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established chemical principles and analysis of analogous compounds. Detailed experimental protocols for acquiring this data are also provided to aid researchers in their analytical endeavors. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of nitrogen-containing heterocyclic compounds.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, established spectroscopic principles, and comparison with data from structurally similar compounds, such as 2-dimethylaminopyridine and other pyridine derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data of this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~8.1 | Doublet of doublets | 1H | H6 (Pyridine) | Aromatic proton adjacent to the ring nitrogen, deshielded. |
| ~7.4 | Triplet of doublets | 1H | H4 (Pyridine) | Aromatic proton, showing coupling to adjacent protons. |
| ~6.5 | Doublet | 1H | H5 (Pyridine) | Aromatic proton, shielded by the diethylamino group. |
| ~6.4 | Triplet | 1H | H3 (Pyridine) | Aromatic proton, shielded by the diethylamino group. |
| ~3.5 | Quartet | 4H | -N(CH₂CH₃)₂ | Methylene protons adjacent to the nitrogen atom of the diethylamino group. |
| ~1.2 | Triplet | 6H | -N(CH₂CH₃)₂ | Methyl protons of the diethylamino group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~158.0 | C2 (Pyridine) | Carbon atom directly attached to the diethylamino group, significantly deshielded. |
| ~148.0 | C6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |
| ~137.0 | C4 (Pyridine) | Aromatic carbon. |
| ~111.0 | C5 (Pyridine) | Aromatic carbon, shielded by the amino group. |
| ~106.0 | C3 (Pyridine) | Aromatic carbon, shielded by the amino group. |
| ~44.0 | -N(CH₂CH₃)₂ | Methylene carbons of the diethylamino group. |
| ~13.0 | -N(CH₂CH₃)₂ | Methyl carbons of the diethylamino group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |
| ~3050-3000 | Medium | C-H stretch (aromatic) | Vibrations of C-H bonds on the pyridine ring. |
| ~2970-2850 | Strong | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the ethyl groups.[1] |
| ~1600-1450 | Strong to Medium | C=C and C=N stretching | Aromatic ring stretching vibrations of the pyridine moiety. |
| ~1335-1250 | Strong | C-N stretch (aromatic amine) | Stretching vibration of the bond between the pyridine ring and the nitrogen of the diethylamino group.[1] |
| ~1250–1020 | Medium | C-N stretch (aliphatic amine) | Stretching vibrations of the C-N bonds within the diethylamino group.[1] |
| Below 900 | Medium to Strong | C-H out-of-plane bending | Bending vibrations of the C-H bonds on the substituted pyridine ring. |
Table 4: Predicted Mass Spectrometry (MS) Data of this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment | Interpretation |
| 150 | Moderate | [M]⁺ | Molecular ion peak. |
| 135 | High | [M - CH₃]⁺ | Loss of a methyl group from a diethylamino substituent. |
| 121 | High | [M - C₂H₅]⁺ | Loss of an ethyl group, a common fragmentation for ethylamines. |
| 78 | Moderate | [C₅H₄N]⁺ | Pyridine ring fragment. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be a clear, homogeneous solution.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.
-
-
¹H NMR Acquisition: Acquire the proton spectrum. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and proton decoupling are required.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
2.2 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
-
2.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be vaporized and separated from the solvent and any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2][3]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Theoretical Insights into the Electronic Landscape of 4-Dimethylaminopyridine (DMAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dimethylaminopyridine (DMAP) is a versatile organic compound, widely recognized for its exceptional catalytic activity in a myriad of chemical transformations. Its efficacy as a nucleophilic catalyst is intrinsically linked to its unique electronic properties. This in-depth technical guide delves into the theoretical studies that have elucidated the electronic structure of DMAP, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By leveraging computational chemistry, primarily through Density Functional Theory (DFT), a detailed understanding of DMAP's molecular orbitals, charge distribution, and reactivity has been achieved. This guide summarizes key quantitative data, outlines the computational methodologies employed in these theoretical investigations, and presents visual representations of the underlying principles governing its reactivity.
Introduction
4-Dimethylaminopyridine (DMAP), a derivative of pyridine, has established itself as an indispensable hypernucleophilic acylation catalyst in organic synthesis. Its catalytic prowess, orders of magnitude greater than that of pyridine, stems from the electron-donating dimethylamino group at the 4-position. This substituent significantly enhances the nucleophilicity of the pyridinal nitrogen atom through resonance stabilization. A thorough understanding of the electronic properties of DMAP is paramount for optimizing existing synthetic protocols and designing novel catalytic systems.
Theoretical and computational studies have been instrumental in providing a molecular-level understanding of DMAP's electronic structure and its role in catalysis. These in-silico investigations offer insights that are often challenging to obtain through experimental methods alone. This guide will explore the foundational electronic characteristics of DMAP as revealed by these theoretical approaches.
Theoretical Background: The Lens of Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules.[1] DFT calculations allow for the determination of various electronic properties, including molecular orbital energies, electron density distribution, and molecular electrostatic potential, which collectively govern the chemical reactivity of a molecule.
The electronic properties of DMAP have been extensively studied using various DFT functionals and basis sets. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), has been frequently employed to provide a balance between computational cost and accuracy for this system.[1] More recent studies have also utilized dispersion-corrected functionals like wB97X-D to better account for non-covalent interactions.[1]
Computational Methodologies: A Practical Protocol
The theoretical investigation of DMAP's electronic properties typically follows a standardized computational workflow. The protocol detailed below is a representative example based on common practices in the field.
Geometry Optimization
The first step in any computational analysis is to determine the lowest energy structure of the molecule. The geometry of DMAP is optimized without any symmetry constraints. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP or wB97X-D.
-
Basis Set: 6-311++G(d,p) is a suitable choice for a good balance of accuracy and computational efficiency.
-
Convergence Criteria: Tight convergence criteria are typically used for geometry optimization to ensure a true energy minimum is located.
Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Thermodynamic Properties: These calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Electronic Property Calculations
With the optimized geometry, a single-point energy calculation is performed to obtain the final electronic properties. This includes:
-
Molecular Orbitals: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Population Analysis: Mulliken population analysis or Natural Bond Orbital (NBO) analysis is carried out to determine the partial atomic charges on each atom.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
The following diagram illustrates the typical computational workflow for studying the electronic properties of DMAP.
Results and Discussion: Unveiling the Electronic Characteristics
Molecular Geometry
Theoretical calculations have shown that the ground state of DMAP possesses a nearly planar geometry. The dimethylamino group exhibits a slight pyramidalization. The calculated geometric parameters are in good agreement with experimental data obtained from X-ray crystallography.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Frontier Molecular Orbitals, namely the HOMO and LUMO, are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.
In DMAP, the HOMO is primarily localized on the dimethylamino group and the pyridine ring, indicating that these are the primary sites for electron donation. The LUMO, on the other hand, is predominantly distributed over the pyridine ring.
| Parameter | Value (eV) | Level of Theory |
| EHOMO | -5.85 | B3LYP/6-311++G(d,p) |
| ELUMO | -0.34 | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 5.51 | B3LYP/6-311++G(d,p) |
Table 1: Calculated HOMO, LUMO, and energy gap for DMAP.
Mulliken Atomic Charges
Mulliken population analysis provides a means to estimate the partial atomic charges on the atoms within a molecule. These charges offer a quantitative measure of the electron distribution and can help identify the most electropositive and electronegative centers. In DMAP, the pyridinal nitrogen atom (N1) and the nitrogen of the dimethylamino group (N7) are expected to be electron-rich centers.
| Atom | Mulliken Charge (a.u.) |
| N1 (pyridinal) | -0.45 |
| C2 | 0.15 |
| C3 | -0.10 |
| C4 | 0.20 |
| C5 | -0.10 |
| C6 | 0.15 |
| N7 (amino) | -0.30 |
| C8 (methyl) | -0.20 |
| H (avg on methyl) | 0.10 |
| H (avg on ring) | 0.05 |
Table 2: Representative Mulliken atomic charges for DMAP calculated at the B3LYP/6-311++G(d,p) level of theory. Note: Atom numbering is standard (N1 in the ring, C4 attached to N7).
The significant negative charge on the pyridinal nitrogen (N1) corroborates its high nucleophilicity, which is central to its catalytic activity.
DMAP in Catalysis: A Mechanistic Pathway
The electronic properties of DMAP are fundamental to its role as a nucleophilic catalyst, particularly in acylation reactions. The generally accepted mechanism involves the initial attack of the highly nucleophilic pyridinal nitrogen of DMAP on the electrophilic acylating agent (e.g., an acid anhydride) to form a reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the initial acylating agent and is readily attacked by a nucleophile (e.g., an alcohol), leading to the acylated product and the regeneration of the DMAP catalyst.
The following diagram illustrates the key steps in the DMAP-catalyzed acylation of an alcohol with an acid anhydride.
Conclusion
Theoretical studies, predominantly employing Density Functional Theory, have provided invaluable insights into the electronic properties of 4-Dimethylaminopyridine. These computational investigations have quantified the electronic effects of the dimethylamino group, rationalized the high nucleophilicity of the pyridinal nitrogen, and elucidated the mechanistic pathways through which DMAP exerts its catalytic activity. The data and methodologies presented in this guide offer a foundational understanding for researchers and professionals aiming to harness and innovate upon the remarkable chemical properties of DMAP in various scientific and industrial applications. The continued synergy between theoretical and experimental chemistry will undoubtedly lead to further refinements in our understanding and utilization of this powerful catalyst.
References
The Genesis of a "Super Catalyst": A Technical Guide to the Discovery and History of Dialkylaminopyridine Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, the quest for efficient and selective catalysts is a perpetual endeavor. Among the myriad of catalysts developed, 4-dialkylaminopyridines (DAPs), particularly 4-(dimethylamino)pyridine (DMAP), have emerged as exceptionally potent nucleophilic catalysts, revolutionizing acylation reactions and finding widespread application in the synthesis of complex molecules, including pharmaceuticals. This in-depth technical guide explores the discovery and historical development of these "super catalysts," providing a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to support researchers in their scientific pursuits.
The Dawn of a New Era in Acylation: Historical Context and Discovery
Prior to the late 1960s, the esterification of alcohols, especially sterically hindered ones, often required harsh conditions and long reaction times, frequently resulting in low yields. Pyridine was commonly employed as a catalyst for acylation reactions, but its modest catalytic activity limited its utility.
The breakthrough came in 1969 when Wolfgang Steglich and Gerhard Höfle reported that 4-(dimethylamino)pyridine (DMAP) is a remarkably effective acylation catalyst.[1][2] Their seminal work, published in Angewandte Chemie, demonstrated that DMAP could catalyze the acylation of even tertiary alcohols, a feat that was challenging with traditional methods.[1] For instance, the acetylation of the sterically hindered 1-methylcyclohexanol, which shows no reaction with acetic anhydride in pyridine, proceeds in high yield in the presence of a catalytic amount of DMAP.
Independently and slightly earlier, in 1967, the research group of L. M. Litvinenko and A. I. Kirichenko in the Soviet Union also discovered the exceptional catalytic activity of DMAP in the benzoylation of m-chloroaniline.[3] Their findings, published in the Doklady Akademii Nauk SSSR, corroborated the significant rate enhancement offered by DMAP over pyridine.[3]
The remarkable increase in reaction rates, estimated to be up to 10,000 times that of pyridine, quickly established DMAP and its analogues as indispensable tools in the synthetic chemist's arsenal.[4]
Unraveling the Mechanism of Catalysis: The Role of the N-Acylpyridinium Ion
The extraordinary catalytic prowess of dialkylaminopyridines lies in their unique electronic structure. The electron-donating dialkylamino group at the 4-position significantly increases the nucleophilicity of the pyridine ring nitrogen. This enhanced nucleophilicity allows the catalyst to readily attack the electrophilic acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate.[5][6]
This N-acylpyridinium salt is a superior acylating agent compared to the initial anhydride or acyl chloride because the pyridinium moiety is an excellent leaving group. The subsequent nucleophilic attack by an alcohol or amine on the activated acyl group of the intermediate proceeds rapidly to form the desired ester or amide and regenerate the DMAP catalyst.[5] An auxiliary base, such as triethylamine, is often employed to scavenge the acid byproduct generated during the reaction, thus preventing the protonation and deactivation of the DMAP catalyst.[5]
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of DMAP in acylation reactions.
Quantitative Comparison of Catalytic Activity
The superior catalytic activity of DMAP compared to pyridine is not merely qualitative. Kinetic studies have provided quantitative data that underscore this difference. The table below summarizes a comparison of reaction rates and yields for the acylation of a sterically hindered alcohol using pyridine versus DMAP as the catalyst.
| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | 1-Methylcyclohexanol | Acetic Anhydride | Pyridine | 25 | 24 | No Reaction | [7] |
| DMAP | 1-Methylcyclohexanol | Acetic Anhydride | Pyridine | 25 | 14 | 86 | [7] |
| Pyridine | m-Chloroaniline | Benzoyl Chloride | Benzene | 25 | - | k = 5.56 x 10⁻³ | [3] |
| DMAP | m-Chloroaniline | Benzoyl Chloride | Benzene | 25 | - | k = 4.31 | [3] |
Rate constants (k) are in L·mol⁻¹·s⁻¹.
Kinetic studies on the DMAP-catalyzed acetylation of cyclohexanol with acetic anhydride in dichloromethane have shown that the reaction is first-order with respect to the alcohol, the acetic anhydride, and DMAP, and zero-order with respect to the auxiliary base, triethylamine.[8] This provides further evidence for the nucleophilic catalysis pathway where the formation of the N-acylpyridinium intermediate is the rate-determining step.[8]
Experimental Protocols
To provide a practical resource for researchers, detailed experimental protocols for the synthesis of DMAP and a representative DMAP-catalyzed acylation are provided below.
Synthesis of 4-(Dimethylamino)pyridine (DMAP)
The synthesis of DMAP can be achieved from pyridine through a multi-step process involving the formation of an intermediate pyridylpyridinium salt, followed by amination.[9][10]
Workflow for the Synthesis of DMAP:
Caption: General workflow for the synthesis of DMAP from pyridine.
Detailed Protocol:
-
Formation of N-[4-Pyridyl]pyridinium Chloride Hydrochloride: In a reaction vessel, charge ethyl acetate and pyridine. Gradually add thionyl chloride while maintaining the temperature below 35°C. After the addition is complete, heat the mixture to reflux (approximately 77-80°C) for 4 hours.
-
Isolation of the Intermediate Salt: After reflux, distill off the ethyl acetate and any unreacted thionyl chloride. The remaining mass is the N-[4-pyridyl]pyridinium chloride hydrochloride salt.
-
Amination: To the isolated salt, add N,N-dimethylformamide (DMF). Heat the mixture to reflux (approximately 140-150°C) for 2-3 hours.
-
Work-up and Purification: After the reaction is complete, distill off the pyridine. Cool the reaction mass and hydrolyze it by adding a base solution (e.g., 10% NaOH) to adjust the pH to 11-12. Extract the aqueous layer with an aromatic solvent such as benzene. The combined organic layers are then subjected to vacuum distillation to yield pure 4-(dimethylamino)pyridine.[9][10]
DMAP-Catalyzed Acetylation of a Tertiary Alcohol (1-Methylcyclohexanol)
This protocol is a representative example of the powerful catalytic activity of DMAP in the acylation of sterically hindered alcohols.
Detailed Protocol:
-
Reaction Setup: In a clean, dry flask, combine 1-methylcyclohexanol (1.0 equivalent), acetic anhydride (2.1 equivalents), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.04 equivalents).[11]
-
Reaction Conditions: Stir the mixture at room temperature for approximately 14-17 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water. Neutralize the excess acetic anhydride and acetic acid by the careful addition of a saturated sodium bicarbonate solution until the evolution of carbon dioxide ceases.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether. Wash the combined organic layers successively with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-acetoxy-1-methylcyclohexane.
Conclusion
The discovery of dialkylaminopyridine catalysts, particularly DMAP, by Steglich, Höfle, Litvinenko, and Kirichenko in the late 1960s marked a pivotal moment in organic synthesis. Their exceptional catalytic activity, stemming from the formation of a highly reactive N-acylpyridinium intermediate, has enabled countless challenging acylation and esterification reactions, significantly impacting the fields of natural product synthesis, medicinal chemistry, and materials science. This technical guide has provided a comprehensive overview of the history, mechanism, and practical application of these remarkable catalysts, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize these powerful synthetic tools.
References
- 1. scirp.org [scirp.org]
- 2. N,N‐Dimethyl‐4‐pyridinamine, a Very Effective Acylation Catalyst (1969) | W. Steglich | 502 Citations [scispace.com]
- 3. katalog.ub.rwth-aachen.de [katalog.ub.rwth-aachen.de]
- 4. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. homework.study.com [homework.study.com]
- 7. 4-Dialkylaminopyridines: super acylation and alkylation catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Chemical Stability and Degradation of 2-Diethylaminopyridine: A Technical Guide
Disclaimer: Limited direct experimental data on the chemical stability and degradation of 2-Diethylaminopyridine is available in publicly accessible literature. Therefore, this guide has been compiled by drawing inferences from the known behavior of analogous compounds, particularly other dialkylaminopyridines and pyridine derivatives. The information presented herein should be considered as a predictive guide for researchers, scientists, and drug development professionals to inform the design of stability studies for this compound.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of any product containing this molecule. This technical guide provides an in-depth overview of the potential degradation pathways of this compound under various stress conditions, outlines experimental protocols for stability testing, and presents a framework for data interpretation.
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.
Forced Degradation Studies: An Overview
Forced degradation, or stress testing, is essential for identifying potential degradants and understanding the degradation pathways of a drug substance.[1][2] These studies are typically conducted on a single batch of the drug substance and are a key requirement of regulatory bodies like the International Council for Harmonisation (ICH). The common stress conditions employed in forced degradation studies include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.
Caption: A general workflow for forced degradation studies.
Potential Degradation Pathways of this compound
Based on the chemistry of pyridine and its derivatives, the following degradation pathways can be anticipated for this compound.
Hydrolytic Degradation
Hydrolysis involves the reaction of the drug substance with water. The rate of hydrolysis is often dependent on the pH of the solution.
-
Acidic Conditions: In acidic media, the pyridine nitrogen of this compound is likely to be protonated. While the pyridine ring itself is generally stable to acid hydrolysis, the diethylamino group could potentially undergo N-dealkylation under harsh acidic conditions and elevated temperatures, leading to the formation of 2-ethylaminopyridine and subsequently 2-aminopyridine.
-
Basic Conditions: Under basic conditions, direct hydrolysis of the diethylamino group is less likely. The molecule is expected to be relatively stable.
-
Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be slow.
Caption: Postulated acidic hydrolysis pathway for this compound.
Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. For this compound, several sites are susceptible to oxidation.
-
N-Oxidation: The pyridine nitrogen is a primary site for oxidation, leading to the formation of this compound N-oxide.
-
Oxidation of the Diethylamino Group: The nitrogen of the diethylamino group can also be oxidized to form an N-oxide. Furthermore, the ethyl groups can be oxidized, potentially leading to dealkylation or the formation of hydroxylated metabolites.
-
Ring Oxidation: The pyridine ring itself can undergo oxidation to form hydroxylated derivatives, although this typically requires strong oxidizing conditions.
Caption: Potential oxidative degradation pathways for this compound.
Photodegradation
Photodegradation is degradation caused by exposure to light. The ICH Q1B guideline provides a systematic approach to photostability testing.[3] Pyridine and its derivatives can be susceptible to photolytic degradation, potentially leading to complex mixtures of products through ring opening or rearrangement reactions. The extent of degradation will depend on the wavelength and intensity of the light source.
Thermal Degradation
Thermal degradation occurs at elevated temperatures. The stability of this compound at high temperatures will be crucial for manufacturing processes and storage. Decomposition products are likely to be smaller, volatile molecules resulting from the fragmentation of the parent compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques to assess thermal stability.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. The concentrations and conditions should be optimized based on preliminary studies to achieve a target degradation of 5-20%.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Hydrolytic Studies
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the solution at 60°C for 24 hours.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
Photolytic Degradation
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark under the same conditions.
Thermal Degradation
Subject the solid drug substance to dry heat at a temperature determined by preliminary thermal analysis (e.g., 80°C) for a specified period. A solution of the drug substance can also be heated to assess thermal stability in the solution state.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of 2-DEAP | Number of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 15.2 | 2 | 4.5 min |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | 2.1 | 1 | 6.2 min |
| Neutral Hydrolysis | Water | 24 h | 60°C | < 1.0 | 0 | - |
| Oxidative | 3% H₂O₂ | 24 h | RT | 18.5 | 3 | 7.8 min |
| Photolytic | ICH Q1B | - | RT | 8.7 | 2 | 5.1 min |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | 3.5 | 1 | 9.3 min |
| Thermal (Solution) | Heat | 24 h | 60°C | 4.8 | 1 | 9.3 min |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
References
An In-depth Technical Guide to Resonance Stabilization in the 4-Dialkylaminopyridine Structure
An in-depth technical guide on the core topic of Resonance stabilization in the 4-dialkylaminopyridine structure is provided below, intended for researchers, scientists, and drug development professionals.
Introduction
4-Dialkylaminopyridines, particularly 4-Dimethylaminopyridine (DMAP), are a class of exceptionally effective nucleophilic catalysts utilized extensively in organic synthesis. Their catalytic prowess, which can accelerate acylation reactions by factors of up to 10,000 over pyridine, is fundamentally rooted in the profound resonance stabilization within their molecular structure. This guide offers a detailed examination of this electronic phenomenon, presenting quantitative data, experimental methodologies, and visualizations to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
The Core Principle: Resonance Delocalization in DMAP
The enhanced basicity and nucleophilicity of DMAP compared to its parent heterocycle, pyridine, are direct consequences of electron delocalization from the exocyclic dialkylamino group into the aromatic pyridine ring. The lone pair on the exocyclic nitrogen atom is not localized; instead, it participates in the π-system of the ring. This participation is best described by a series of resonance structures. The most significant contributor, a charge-separated zwitterionic form, places a negative charge on the ring nitrogen atom, dramatically increasing its nucleophilicity and basicity.
Caption: Key resonance contributors and the flow of electron density in DMAP.
Quantitative Evidence of Resonance Stabilization
The electronic effects of resonance in DMAP are not merely theoretical; they are substantiated by measurable physical and spectroscopic properties.
Data Presentation
The following tables summarize key quantitative data that empirically demonstrate the impact of resonance stabilization in the DMAP structure.
Table 1: Comparative Basicity (pKa Values)
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.2 |
| 4-Dimethylaminopyridine (DMAP) | 9.7 |
This substantial increase in the pKa value for DMAP highlights the greater availability of the lone pair on the ring nitrogen for protonation, a direct result of electron donation from the dimethylamino group through resonance.
Table 2: Crystallographic Bond Lengths in DMAP
| Bond | Bond Length (Å) | Typical C-N Single Bond (Å) | Typical C=N Double Bond (Å) |
| C4–N(exocyclic) | ~1.37 | ~1.47 | ~1.28 |
X-ray crystallographic data reveals that the exocyclic carbon-nitrogen bond in DMAP is significantly shorter than a typical C-N single bond. This intermediate bond length is strong physical evidence of partial double-bond character, confirming the delocalization of the nitrogen's lone pair into the ring.
Table 3: 13C NMR Chemical Shifts (δ in ppm)
| Carbon Atom | Pyridine | 4-Dimethylaminopyridine (DMAP) |
| C2, C6 | 150.0 | 150.7 |
| C3, C5 | 123.7 | 106.6 |
| C4 | 135.8 | 156.4 |
The NMR data shows a significant upfield shift (increased shielding) for carbons C3 and C5 and a strong downfield shift (deshielding) for C4 in DMAP relative to pyridine. This is consistent with the resonance model, which predicts an increase in electron density at the ortho (C3, C5) and para (C4) positions relative to the electron-donating dimethylamino group.
Experimental Protocols
The quantitative data presented above are derived from standard analytical techniques. The following are generalized protocols for these key experiments.
3.1. Determination of pKa by Potentiometric Titration
-
Objective: To quantitatively measure the basicity of DMAP by determining the pKa of its conjugate acid.
-
Methodology:
-
Preparation: A precise mass of DMAP is dissolved in deionized water to create a solution of known concentration (e.g., 0.05 M).
-
Calibration: A pH meter is calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: The DMAP solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is submerged in the solution. A standardized solution of a strong acid (e.g., 0.10 M HCl) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the acid titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the conjugate acid.[1][2][3]
-
3.2. Bond Length Determination by Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional arrangement of atoms and the bond lengths within a crystal of DMAP.
-
Methodology:
-
Crystallization: High-quality single crystals of DMAP are grown, typically by slow evaporation of a suitable solvent.
-
Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[4]
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibration. It is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal. The resulting electron density map is used to build a molecular model. This model is then refined against the experimental data to yield precise atomic coordinates, from which bond lengths and angles are calculated.[4]
-
3.3. 13C NMR Spectroscopy
-
Objective: To probe the electronic environment of each carbon atom in the DMAP molecule.
-
Methodology:
-
Sample Preparation: A sample of DMAP is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.0 ppm).
-
Data Acquisition: The tube is placed in the probe of a high-field NMR spectrometer. A standard 13C NMR experiment is performed, which typically involves broadband proton decoupling to simplify the spectrum, making each unique carbon appear as a single line.
-
Processing: The acquired data (a free induction decay, or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
-
Analysis: The spectrum is phased and baseline-corrected. The chemical shift of each peak is referenced to the TMS signal. The resulting chemical shifts provide information about the electronic shielding of each carbon nucleus.
-
Functional Implication: The DMAP Catalytic Cycle
The resonance-enhanced nucleophilicity of DMAP is the cornerstone of its catalytic activity in acylation reactions. The logical workflow of this process highlights the critical role of the stabilized intermediate.
Caption: The catalytic cycle for a DMAP-mediated acylation reaction.
The cycle proceeds via nucleophilic attack of DMAP on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is itself resonance-stabilized, yet is a far more potent acylating agent than the starting anhydride. A substrate, such as an alcohol, then attacks this activated intermediate to furnish the acylated product and the protonated catalyst, which is subsequently deprotonated by a base to regenerate the active DMAP catalyst.
Conclusion
The concept of resonance stabilization is central to understanding the structure and function of 4-dialkylaminopyridines. This electronic principle manifests in quantifiable physical properties, including increased basicity and characteristic bond lengths and NMR shifts. These features culminate in the exceptional nucleophilic catalytic activity of DMAP, which enables a vast range of synthetic transformations critical to academic research and the pharmaceutical industry. A firm grasp of the resonance principles outlined in this guide is therefore essential for the rational application and development of DMAP-based catalysts in modern chemistry.
References
Methodological & Application
Application Notes and Protocols: DMAP as a Catalyst in the Esterification of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification of tertiary alcohols presents a significant challenge in organic synthesis due to steric hindrance and the propensity for elimination side reactions under acidic conditions. 4-(Dimethylamino)pyridine (DMAP) has emerged as a highly effective nucleophilic catalyst for this transformation, enabling the synthesis of sterically hindered esters under mild reaction conditions. This document provides detailed application notes, experimental protocols, and supporting data on the use of DMAP as a catalyst in the esterification of tertiary alcohols, facilitating its application in research and development, particularly in the synthesis of complex molecules and active pharmaceutical ingredients.
DMAP's catalytic efficacy stems from its ability to act as a potent acyl transfer agent. It reacts with an acylating agent, such as an acid anhydride or an activated carboxylic acid, to form a highly reactive N-acylpyridinium intermediate.[1][2] This intermediate is significantly more electrophilic than the initial acylating agent, allowing for efficient acylation of the sterically hindered hydroxyl group of a tertiary alcohol.[1] This mechanism effectively circumvents the need for harsh acidic conditions, thus minimizing the risk of dehydration and rearrangement byproducts.[3]
Two primary methods leverage DMAP for the esterification of tertiary alcohols:
-
Acylation with Acid Anhydrides: This method involves the direct reaction of a tertiary alcohol with an acid anhydride in the presence of a catalytic amount of DMAP. It is often performed under solvent-free conditions, offering an environmentally benign and efficient route to the desired esters.[4][5]
-
Steglich Esterification: This versatile method utilizes a carboxylic acid as the acylating agent, a carbodiimide such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, and a catalytic amount of DMAP.[3][6] The Steglich esterification is particularly advantageous for coupling sensitive or complex carboxylic acids with tertiary alcohols under neutral conditions.[3]
Data Presentation
The following tables summarize the quantitative data for the DMAP-catalyzed esterification of various tertiary alcohols, providing a comparative overview of reaction yields under different conditions.
Table 1: DMAP-Catalyzed Acylation of Tertiary Alcohols with Acid Anhydrides
| Tertiary Alcohol | Acid Anhydride | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1-Methylcyclohexanol | Acetic Anhydride | 4.1 | Triethylamine, Room Temp, 17h | High (not specified) | [2] |
| tert-Butyl alcohol | Acetic Anhydride | Not specified | Not specified | Not specified | [7] |
| 1-Adamantanol | Acetic Anhydride | 0.05 - 2 | Solvent-free | High (not specified) | [4][5] |
| Linalool | Acetic Anhydride | 0.5 | Solvent-free, 80°C, 2h | 98 | [4] |
| Terpineol | Acetic Anhydride | 0.5 | Solvent-free, 80°C, 2h | 99 | [4] |
Table 2: Steglich Esterification of Tertiary Alcohols with Carboxylic Acids using DCC/EDC and DMAP
| Tertiary Alcohol | Carboxylic Acid | Coupling Agent | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| tert-Butyl alcohol | Monoethyl fumarate | DCC | 8 | Dichloromethane | 76-81 | [8] |
| tert-Butyl alcohol | Phenylacetic acid | Mukaiyama's Reagent | Not specified | Dimethyl carbonate | 83 | [1] |
| Various | Various | DCC/EDC | 10 | Dichloromethane | 70-98 | [9] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of DMAP in Acylation with Acid Anhydrides
The diagram below illustrates the catalytic cycle of DMAP in the acylation of a tertiary alcohol with an acid anhydride. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate, which is then attacked by the tertiary alcohol to yield the ester and regenerate the catalyst.
Caption: Catalytic cycle of DMAP in the acylation of tertiary alcohols.
General Experimental Workflow for Steglich Esterification
The following diagram outlines the general workflow for the DMAP-catalyzed esterification of a tertiary alcohol with a carboxylic acid using a carbodiimide coupling agent.
Caption: General workflow for Steglich esterification of tertiary alcohols.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Acetylation of 1-Methylcyclohexanol with Acetic Anhydride
This protocol is adapted from a general procedure for the acylation of tertiary alcohols.[2]
Materials:
-
1-Methylcyclohexanol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclohexanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (e.g., 0.05 eq).
-
Add acetic anhydride (2.0 eq) to the stirred solution.
-
Allow the mixture to stir at room temperature for 17 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add deionized water to the reaction mixture to quench any unreacted acetic anhydride.
-
Add saturated sodium carbonate solution until the evolution of carbon dioxide ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-acetyl-1-methylcyclohexane.
Protocol 2: Steglich Esterification of tert-Butyl Alcohol with Monoethyl Fumarate using DCC and DMAP
This protocol is based on the procedure reported by Neises and Steglich.[8]
Materials:
-
Monoethyl fumarate
-
tert-Butyl alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry 500-mL one-necked flask equipped with a magnetic stir bar and a calcium chloride drying tube, charge monoethyl fumarate (0.20 mol), anhydrous dichloromethane (200 mL), tert-butyl alcohol (0.60 mol), and DMAP (0.016 mol).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add dicyclohexylcarbodiimide (0.22 mol) portion-wise over a 5-minute period.
-
Continue stirring at 0 °C for an additional 5 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Filter the precipitated dicyclohexylurea (DCU) through a fritted Büchner funnel.
-
Wash the filtrate with two 50-mL portions of 0.5 N hydrochloric acid and two 50-mL portions of saturated sodium bicarbonate solution. Note: Additional DCU may precipitate during the washing steps and should be removed by filtration to facilitate layer separation.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the resulting residue by distillation under reduced pressure to yield tert-butyl ethyl fumarate.
Conclusion
DMAP is a highly effective and versatile catalyst for the esterification of sterically hindered tertiary alcohols. The use of DMAP, either in conjunction with acid anhydrides or in the Steglich esterification protocol, provides a mild and efficient method to overcome the challenges associated with the acylation of these substrates. The protocols and data presented in these application notes offer a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the reliable and high-yielding synthesis of complex esters derived from tertiary alcohols.
References
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for DMAP-Catalyzed Acylation of Sterically Hindered Amines
Application Note
Introduction
The acylation of sterically hindered amines is a fundamentally important transformation in organic synthesis, crucial for the construction of amides in pharmaceuticals, agrochemicals, and functional materials. However, the low nucleophilicity and significant steric bulk surrounding the nitrogen atom in these substrates present a considerable synthetic challenge, often leading to low yields and sluggish reaction rates under standard acylation conditions. The use of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst has emerged as a highly effective strategy to overcome these limitations. DMAP accelerates the acylation of sterically hindered amines by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating agent than the parent acid anhydride or acyl chloride, enabling the efficient acylation of even highly congested amine substrates.[1] This document provides detailed protocols and comparative data for the DMAP-catalyzed acylation of sterically hindered anilines.
Data Presentation
The following tables summarize the quantitative data on the N-acylation of representative hindered anilines, highlighting the superior efficacy of DMAP as a catalyst.
Table 1: Comparison of Catalysts for the N-Acetylation of 2,6-Dimethylaniline with Acetic Anhydride [1]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | - | Toluene | 110 | 24 | <10 |
| Pyridine | 10 | Toluene | 110 | 18 | 45 |
| DMAP | 10 | Toluene | 80 | 2 | 92 |
Table 2: Comparison of Acylating Agents for the N-Acylation of 2,6-Diisopropylaniline [1]
| Acylating Agent | Equivalents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | 1.2 | DMAP (10 mol%) | Dichloromethane | 25 | 12 | 85 |
| Acetyl Chloride | 1.1 | Pyridine (1.1 eq) | Dichloromethane | 0 to 25 | 6 | 78 |
| Propionyl Chloride | 1.1 | Triethylamine (1.2 eq) | THF | 0 to 25 | 8 | 75 |
Experimental Protocols
Protocol 1: DMAP-Catalyzed N-Acetylation of 2,6-Dimethylaniline
This protocol is a general procedure for the efficient acetylation of a sterically hindered aniline using acetic anhydride and a catalytic amount of DMAP.
Materials:
-
2,6-Dimethylaniline
-
Acetic Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2,6-dimethylaniline (1.0 eq) in toluene (5 mL per mmol of aniline), add DMAP (0.1 eq).
-
Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: N-Acetylation of 2,6-Dimethylaniline using Acetyl Chloride (for comparison) [1]
This protocol, adapted from the synthesis of a lidocaine intermediate, utilizes a more reactive acylating agent and a stoichiometric base.[1]
Materials:
-
2,6-Dimethylaniline
-
Acetyl Chloride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.[1]
-
To this solution, add acetyl chloride (1.1 eq) dropwise with stirring.[1]
-
Prepare a solution of sodium acetate (1.5 eq) in water and add it to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 1 hour. The product will precipitate out of the solution.[1]
-
Cool the mixture in an ice bath to maximize precipitation.[1]
-
Collect the solid product by vacuum filtration and wash with cold water.[1]
-
Dry the product under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.[1]
Mandatory Visualization
Diagram of the DMAP-Catalyzed Acylation of a Sterically Hindered Amine
Caption: Catalytic cycle of DMAP in the acylation of a sterically hindered amine.
References
Application Notes and Protocols: The Role of DMAP in Steglich Esterification for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of ester and amide bonds is paramount. The Steglich esterification, a mild and effective method for forming ester bonds using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), is significantly enhanced by the use of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[1] While peptide synthesis is dominated by amide bond formation, the principles of Steglich esterification are critically applied in the initial step of Solid-Phase Peptide Synthesis (SPPS): the anchoring of the first C-terminal amino acid to a hydroxyl-bearing resin (e.g., Wang resin). Furthermore, DMAP is also employed as a potent additive to accelerate difficult amide bond couplings, particularly those involving sterically hindered amino acids.[2]
Mechanism of DMAP Catalysis
DMAP functions as a highly effective acyl transfer catalyst. In a carbodiimide-mediated reaction, the carboxylic acid is first activated to form a reactive O-acylisourea intermediate. While this intermediate can be directly attacked by an alcohol or amine, the reaction can be slow and is susceptible to a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea.[1]
DMAP accelerates the desired reaction by intercepting the O-acylisourea intermediate. As a superior nucleophile, DMAP attacks the activated carbonyl group to form a highly reactive N-acylpyridinium salt.[1] This new intermediate is significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (or resin) than the original O-acylisourea. This rapid, subsequent reaction yields the desired ester and regenerates the DMAP catalyst, while effectively suppressing the formation of the N-acylurea byproduct.[1]
Applications in Peptide Synthesis
-
Esterification of the First Amino Acid to Resin: This is the quintessential application of Steglich esterification in SPPS. The C-terminal Fmoc-protected amino acid is covalently linked to a hydroxyl-functionalized resin (e.g., Wang resin) using DIC as the coupling agent and a catalytic amount of DMAP. This reaction establishes the foundation for the subsequent peptide chain elongation.
-
Enhancing Amide Coupling for Hindered Residues: While not a true esterification, the addition of DMAP can significantly accelerate the formation of amide bonds during peptide coupling, particularly for sterically demanding amino acids (e.g., Val, Ile, or Cα-substituted residues).[2] In these "difficult couplings," standard methods may be slow or incomplete. DMAP's ability to form the highly reactive N-acylpyridinium intermediate helps overcome the steric hindrance, driving the reaction toward completion. However, this approach carries a significant risk of racemization and should be used judiciously.[2][3]
Data Presentation: Performance and Racemization
The use of DMAP offers a clear advantage for difficult couplings but requires careful consideration of the racemization risk, especially for sensitive amino acids.
| Coupling Reaction / Condition | Coupling Reagent(s) | Target Peptide/Residue | Observed Efficiency/Yield | Reference |
| Synthesis of Heptapeptide | DCC + DMAP | Sterically Hindered Residues | Near quantitative couplings | [2] |
| Synthesis of Heptapeptide | DCC or DCC + HOBt | Sterically Hindered Residues | Incomplete coupling | [2] |
| Amide Coupling | EDC + DMAP + cat. HOBt | Electron Deficient Aniline | 72% Yield | [4] |
| Amide Coupling | DCC + DMAP | Electron Deficient Aniline | 28% Yield | [4] |
| Racemization Study | Coupling Reagent(s) | Amino Acid / Peptide Fragment | Racemization Level | Reference |
| Amide Bond Formation | DCC + DMAP | Boc-Phe-OH + H-Glu(OBzl)-OCH₂-resin | Significant | [2] |
| Amide Bond Formation | DCC + DMAP | Boc-Ile-OH + H-Val-OCH₂-resin | Not detectable | [2] |
| Resin Loading | DCC + DMAP | Fmoc-His-OH or Fmoc-Cys-OH on Wang Resin | Unacceptably high | [3][5] |
| Resin Loading | DIC/DMAP | Fmoc-AA-OH on Wang Resin | Can be significant; HOBt addition is recommended to minimize | [5][6] |
Experimental Protocols
Protocol 1: Esterification of First Fmoc-Amino Acid to Wang Resin (High-Loading)
This protocol details the Steglich esterification for anchoring the initial amino acid to Wang resin to achieve a high substitution level.
Materials:
-
Wang Resin (e.g., 100-200 mesh, 1% DVB)
-
Nα-Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: In a suitable reaction vessel, swell the Wang resin (1.0 g) in DCM (10-15 mL) for 1-2 hours with gentle agitation.[6]
-
Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (2-4 equivalents relative to the resin's theoretical substitution) in a minimal amount of DMF. Add DIC (2-4 equivalents) to this solution and allow it to pre-activate for 10-15 minutes at room temperature.[6]
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the pre-activated amino acid solution to the resin. Add DMAP (0.1-0.2 equivalents) to the reaction mixture. Agitate the mixture at room temperature for 2-4 hours.[6]
-
Washing: Once the coupling is complete, filter the resin and wash it sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).[6]
-
Capping of Unreacted Hydroxyl Groups: To prevent the formation of deletion sequences, suspend the resin in a solution of acetic anhydride (10 equivalents) and pyridine or DIPEA (10 equivalents) in DCM (10 mL). Agitate the mixture for 1-2 hours at room temperature.[6]
-
Final Washing and Drying: Filter the capped resin and wash it sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum to a constant weight.[6]
-
Loading Determination: Accurately determine the final substitution level of the resin using a method such as spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin.
Protocol 2: DMAP as an Additive for a Difficult Amide Coupling
This protocol describes the use of DCC/DMAP for coupling a sterically hindered amino acid where standard methods may be inefficient. Caution: This method increases the risk of racemization and should be reserved for cases where it is necessary.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Nα-Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Aib-OH, Fmoc-Val-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in the reaction solvent (DCM or DMF) and the N-terminal Fmoc group has been removed.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to resin loading) in the reaction solvent.
-
Coupling Reaction: a. Add the amino acid solution to the swollen peptide-resin. b. Add DCC (3 equivalents) to the resin slurry. c. Add DMAP (0.5-1.0 equivalent) to the reaction mixture. d. Agitate the mixture at room temperature. The reaction time may be extended (e.g., 4-12 hours) for particularly difficult couplings.
-
Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test. If the test remains positive (indicating free amines), the coupling is incomplete and may need to be repeated.
-
Washing: Once the coupling is complete (Kaiser test is negative), filter the resin and wash it thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
Chain Elongation: Proceed to the next Fmoc-deprotection and coupling cycle.
Conclusion
DMAP is a powerful and versatile catalyst in the context of peptide synthesis. Its primary, and most reliable, application is in facilitating the Steglich esterification of the first amino acid to a solid support, a crucial initiating step in SPPS. While it can also be a valuable tool for overcoming difficult, sterically hindered amide couplings, its use as a direct additive in routine peptide bond formation must be approached with caution due to the significant risk of inducing racemization. For such cases, alternative, modern coupling reagents that are specifically designed for low racemization are often a better choice. The protocols and data provided herein should serve as a guide for the judicious and effective application of DMAP-catalyzed reactions in advanced peptide synthesis.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bharavilabs.in [bharavilabs.in]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Application of 4-Dimethylaminopyridine (DMAP) in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis, particularly in the pharmaceutical industry. Its remarkable catalytic activity in acylation, esterification, and other coupling reactions makes it an invaluable tool for the synthesis of complex active pharmaceutical ingredients (APIs) and their intermediates. DMAP significantly accelerates reaction rates, often under mild conditions, and improves yields, even with sterically hindered substrates.[1] This document provides detailed application notes and protocols for the use of DMAP in the synthesis of various classes of pharmaceuticals.
Mechanism of Action
DMAP's catalytic prowess stems from its unique structure. The dimethylamino group at the 4-position of the pyridine ring increases the nucleophilicity of the ring nitrogen. In a typical acylation reaction, DMAP acts as an acyl transfer agent. It reacts with an acylating agent, such as an acid anhydride or acid chloride, to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, like an alcohol or amine, to form the desired ester or amide and regenerate the DMAP catalyst.[2]
Figure 1: Catalytic cycle of DMAP in a typical acylation reaction.
Applications in Pharmaceutical Synthesis
DMAP is utilized in the synthesis of a wide array of pharmaceutical compounds across various therapeutic areas.
Anti-inflammatory Drugs: Synthesis of Ibuprofen Prodrugs
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), can cause gastrointestinal side effects. To mitigate this, prodrug strategies are often employed, where the carboxylic acid group is temporarily masked. DMAP is an excellent catalyst for the esterification of ibuprofen to create these prodrugs.[3]
Quantitative Data:
| Prodrug Type | Reactants | Catalyst System | Solvent | Reaction Time | Yield | Reference |
| Ibuprofen Glyceride | Ibuprofen, 1,3-Dipalmitoyl/Stearoyl glycerol | DCC, DMAP | Dichloromethane | Overnight | - | [3] |
| Ibuprofen-PEG Ester | Ibuprofen, Polyethylene glycol (PEG) | DCC, DMAP | Dichloromethane | - | - | [3] |
Experimental Protocol: Synthesis of Ibuprofen Glyceride Prodrug [3]
-
Reaction Setup: Dissolve ibuprofen (1 equivalent), 1,3-dipalmitoyl/stearoyl glycerol (1 equivalent), and DMAP (0.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Coupling Agent: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of an ibuprofen glyceride prodrug.
Antibiotics: Synthesis of β-Lactam Antibiotics and Macrolides
DMAP has been instrumental in the synthesis of various antibiotics. It is used in the preparation of key intermediates for semi-synthetic penicillins and cephalosporins. For instance, DMAP catalyzes the acylation of the β-lactam core, a crucial step in modifying the antibiotic's spectrum of activity.[4][5]
In the synthesis of macrolide antibiotics, such as erythromycin derivatives, DMAP significantly accelerates acylation reactions. For example, the synthesis of tri-O-acetylated erythromycin derivatives, a key step in the preparation of methylerythromycin, is dramatically faster with DMAP compared to traditional methods using pyridine.[2]
Quantitative Data:
| Reaction | Traditional Method (Pyridine) | DMAP-Catalyzed Method | Improvement | Reference |
| Synthesis of Tri-O-acetylated Erythromycin Derivatives | [2] | |||
| Reaction Time | 10 days at 25°C | 24 hours at 25°C | 10-fold increase in reaction rate | [2] |
| Yield | 95.2% | 95.7% | Similar yield in significantly less time | [2] |
Anticancer Drugs: Synthesis of Paclitaxel Analogs
Paclitaxel (Taxol®) is a potent anticancer agent. The synthesis of its analogs, often aimed at improving solubility and efficacy, frequently involves esterification at the C2' position. DMAP, in conjunction with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is a highly effective catalyst for this transformation.[6]
Experimental Protocol: General Esterification of Paclitaxel [6]
-
Reaction Setup: To a solution of the carboxylic acid (1 equivalent) and DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane, add EDC (1 equivalent).
-
Activation: Stir the mixture for a short period to activate the carboxylic acid.
-
Addition of Paclitaxel: Add a solution of paclitaxel (1 equivalent) in anhydrous dichloromethane.
-
Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up:
-
Wash the reaction mixture with a dilute acid solution (e.g., 1N HCl) and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Antiviral Drugs: Synthesis of Nucleoside Analogs
The synthesis of antiviral nucleoside analogs, a cornerstone of antiviral therapy, often requires the selective acylation or protection of hydroxyl groups on the sugar moiety. DMAP is a preferred catalyst for these transformations due to its high efficiency and mild reaction conditions, which are crucial for preserving the integrity of these often-sensitive molecules.[7][8]
Cardiovascular Drugs: Synthesis of Sartan Prodrugs
Sartans are a class of drugs used to treat hypertension. Prodrug forms are sometimes synthesized to improve bioavailability. DMAP, in combination with DCC, is used to catalyze the esterification of the sartan molecule with a suitable promoiety.[9]
Quantitative Data:
| Sartan Prodrug Synthesis | Reactants | Catalyst System | Solvent | Reaction Time | Yield | Reference |
| Generic Sartan Ester | Sartan, Alcohol | DCC, DMAP | Dichloromethane | 2.5 h | 81% | [9] |
Conclusion
4-Dimethylaminopyridine is a versatile and powerful catalyst that has found widespread application in the synthesis of a diverse range of pharmaceuticals. Its ability to accelerate reactions, improve yields, and function under mild conditions makes it an indispensable tool for medicinal chemists and process development scientists. The protocols and data presented here highlight the significant impact of DMAP on the efficient and scalable production of life-saving medicines. As the demand for more complex and potent pharmaceuticals grows, the importance of highly effective catalysts like DMAP will continue to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis with DMAP Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Dimethylaminopyridine (DMAP) as a catalyst in microwave-assisted organic synthesis. The following sections highlight the significant advantages of microwave irradiation in accelerating reaction rates and improving yields for a variety of DMAP-catalyzed transformations relevant to pharmaceutical and chemical research.
Introduction
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods.[1] The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, higher product yields, and cleaner reaction profiles.[2][3] 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in a range of organic transformations, including acylations, esterifications, and multicomponent reactions.[4][5][6] The combination of microwave technology with DMAP catalysis provides a potent platform for the rapid and efficient synthesis of complex organic molecules, a critical aspect of modern drug discovery and development.[7][8]
These application notes showcase several examples of microwave-assisted, DMAP-catalyzed reactions, providing detailed protocols and comparative data to demonstrate the benefits of this synergistic approach.
Application 1: Synthesis of Bioactive Heterocycles - Biquinolines
The synthesis of biquinoline derivatives is of significant interest in medicinal chemistry due to their potential biological activities.[4] Microwave-assisted synthesis in the presence of DMAP offers a rapid and high-yielding route to these valuable compounds compared to traditional heating methods.[4]
Comparative Data: Biquinoline Synthesis
| Product | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Catalyst (DMAP) |
| 4a-t (series) | 2 - 2.5 hours | Lower Yields | 2 - 4.5 minutes | 85 - 95% | 15 mol % |
Experimental Protocol: Microwave-Assisted Synthesis of Biquinolines[5]
-
Reactant Preparation: In a round-bottom flask, combine [(2-Chloro-3-quinolyl)methylene]methane-1,1-dicarbonitriles (0.001 mole), 3-arylamino-5,5-dimethyl-cyclohex-2-en-1-ones (0.001 mole), and DMAP (15 mole %).
-
Solvent Addition: Add absolute ethanol (0.5 mL) to the flask and mix the contents thoroughly to form a paste.
-
Microwave Irradiation: Heat the flask under microwave irradiation at 240 W for 2-4.5 minutes.
-
Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (40:60).
-
Product Isolation: Upon completion, filter the solid product and wash it with ethanol.
-
Purification: Purify the product using a chloroform-methanol solvent system.
Experimental Workflow: Biquinoline Synthesis
Caption: Workflow for microwave-assisted biquinoline synthesis.
Application 2: Multicomponent Synthesis of 2-Amino-2-Chromenes
2-Amino-2-chromenes are a class of heterocyclic compounds with a wide range of biological activities.[6] A solvent-free, microwave-assisted, three-component condensation reaction catalyzed by DMAP provides an environmentally friendly and highly efficient method for their synthesis.[6][9]
Comparative Data: 2-Amino-2-Chromene Synthesis
| Catalyst (10 mol %) | Condition | Time | Yield (%) |
| DMAP | Microwave (Solvent-free) | 2 - 3 min | 96 |
| DMAP | Ethanol (Microwave) | 5 - 7 min | 85 |
| DBU | Microwave (Solvent-free) | 4 - 5 min | < 60 |
| t-BuOK | Microwave (Solvent-free) | 4 - 6 min | < 60 |
| None | Microwave (Solvent-free) | 15 min | No reaction |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-2-Chromenes[7]
-
Reactant Preparation: In a round-bottom flask, add p-dimethylaminopyridine (10 mol %, 0.1 mmol) to a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 1-naphthol (1 mmol).
-
Microwave Irradiation: Irradiate the resulting mixture with microwaves under solvent-free conditions for the appropriate time (typically 2-3 minutes).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Product Isolation: After completion, add a mixture of ethanol-water (2:1, 5 mL) to the reaction mixture and filter the solution.
-
Purification: Wash the crude product with water and further purify by recrystallization from ethanol to obtain the final product in 85-96% yield.
Logical Relationship: Synthesis of 2-Amino-2-Chromenes
Caption: Key components and outcomes of the synthesis.
Application 3: Aqueous Synthesis of β-Phosphonomalonates
The synthesis of organophosphorus compounds is of great importance due to their diverse biological activities.[5][10] An aqueous, microwave-assisted, DMAP-catalyzed one-pot synthesis of β-phosphonomalonates via a domino Knoevenagel-phospha-Michael reaction demonstrates a green and highly efficient protocol.[5][10]
Comparative Data: β-Phosphonomalonate Synthesis
| Method | Catalyst (mol %) | Solvent | Temperature (°C) | Time | Yield (%) |
| Conventional | DMAP (20) | Water | Reflux | 15 h | 45 |
| Conventional | DMAP (20) | Water | Room Temp | 20 h | 28 |
| Microwave | DMAP (20) | Water | 100 | 12 min | 92 |
| Microwave | DABCO (20) | Water | 100 | 15 min | 85 |
| Microwave | Pyridine (20) | Water | 100 | 20 min | 78 |
Experimental Protocol: Microwave-Assisted Synthesis of β-Phosphonomalonates[6][11]
-
Reactant Preparation: In a microwave reactor vessel, mix equimolar amounts of an aryl aldehyde (1 mmol), malononitrile (1 mmol), and triethylphosphite (1 mmol).
-
Catalyst and Solvent Addition: Add DMAP (20 mol %) and water (1 mL).
-
Microwave Irradiation: Irradiate the mixture at 100 °C in a microwave reactor for 10-12 minutes.
-
Product Isolation: After the reaction, the desired product is isolated.
-
Purification: The product is purified to yield β-phosphonomalonates in good to excellent yields (75–95%).
Signaling Pathway: Domino Knoevenagel-Phospha-Michael Reaction
Caption: Mechanism of β-phosphonomalonate formation.
Conclusion
The use of DMAP as a catalyst in microwave-assisted organic synthesis provides a powerful and versatile platform for the rapid and efficient construction of a wide array of organic molecules. The protocols and data presented herein demonstrate that this combined approach significantly reduces reaction times, improves yields, and often allows for more environmentally benign reaction conditions, such as the use of water as a solvent or solvent-free reactions. For researchers in drug development and other scientific fields, the adoption of microwave-assisted, DMAP-catalyzed methods can accelerate discovery timelines and contribute to the principles of green chemistry.
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 2. asianjpr.com [asianjpr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. scispace.com [scispace.com]
- 5. Aqueous microwave-assisted DMAP catalyzed synthesis of β-phosphonomalonates and 2-amino-4H-chromen-4-ylphosphonates via a domino Knoevenagel-phospha-Michael reaction [comptes-rendus.academie-sciences.fr]
- 6. acgpubs.org [acgpubs.org]
- 7. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 8. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer-Supported DMAP in Simplified Reaction Workup
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for a wide range of organic reactions, including acylations, esterifications, and the Baylis-Hillman reaction. However, its use in homogeneous catalysis often leads to challenging and time-consuming purification procedures to remove the catalyst and its byproducts from the reaction mixture.[1][2] Polymer-supported DMAP (PS-DMAP) offers a practical solution to this problem by immobilizing the catalyst on a solid support, typically a polystyrene resin.[3][4] This approach combines the high catalytic activity of DMAP with the advantages of heterogeneous catalysis, namely simplified reaction workup, catalyst recyclability, and reduced contamination of the final product.[5][6]
These application notes provide an overview of the benefits of using polymer-supported DMAP and detailed protocols for its application in common organic transformations, including data on its efficiency and reusability.
Advantages of Polymer-Supported DMAP
-
Simplified Workup: The primary advantage of PS-DMAP is the ease of separation from the reaction mixture. Simple filtration is sufficient to remove the catalyst, eliminating the need for aqueous extractions or column chromatography to remove residual DMAP.[5][6]
-
Catalyst Recyclability: PS-DMAP can be recovered and reused multiple times without a significant loss of activity, which reduces waste and lowers the overall cost of the synthetic process.[3][7]
-
Reduced Product Contamination: By immobilizing the catalyst, the final product is not contaminated with residual DMAP, which is particularly important in the synthesis of pharmaceutical intermediates and other high-purity compounds.
-
Suitability for Flow Chemistry: The solid-phase nature of PS-DMAP makes it well-suited for use in continuous flow reactor systems, enabling automated and high-throughput synthesis.
Data Presentation
Table 1: Reusability of Polystyrene-Supported DMAP (PS-DMAP) in the Cascade Synthesis of α-Pyrones[7]
| Recycle Run | Yield (%) |
| 1 | 95 |
| 2 | 95 |
| 3 | 94 |
| 4 | 94 |
| 5 | 93 |
| ... | ... |
| 20 | 90 |
Reaction Conditions: α,β-unsaturated-β-ketoester (1 equiv), 5H-oxazol-4-one (1 equiv), PS-DMAP (10 mol%), solvent, room temperature.[7]
Table 2: Comparison of Homogeneous vs. Polymer-Supported DMAP in the Henry Reaction[5][6]
| Catalyst | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) | Workup Procedure |
| Homogeneous DMAP | 10 | 30 | >95 | Aqueous extraction, column chromatography |
| Polymer-Supported DMAP | 10 | 30 | >95 | Filtration |
Reaction Conditions: Aldehyde (1 equiv), nitroalkane (1 equiv), solvent-free, room temperature.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Acylation of an Alcohol using Polymer-Supported DMAP
This protocol describes a general method for the esterification of a secondary alcohol with an acid anhydride using commercially available polystyrene-supported DMAP.
Materials:
-
Secondary alcohol
-
Acid anhydride (e.g., acetic anhydride)
-
Polymer-supported DMAP (e.g., polystyrene with 2% divinylbenzene cross-linking, ~3.0 mmol/g loading)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Catalyst Preparation: If the PS-DMAP resin is not pre-swollen, add the resin to a flask and add enough anhydrous DCM to cover it. Allow the resin to swell for 30-60 minutes under an inert atmosphere.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equiv). Dissolve the alcohol in a minimal amount of anhydrous DCM.
-
Addition of Reagents: To the alcohol solution, add the swollen PS-DMAP (0.1 equiv). Stir the suspension for 5 minutes.
-
Initiation of Reaction: Add the acid anhydride (1.2 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 2-12 hours.
-
Catalyst Removal: Upon completion, dilute the reaction mixture with DCM and filter the suspension to separate the PS-DMAP resin.
-
Catalyst Washing and Recovery: Wash the recovered resin sequentially with DCM, methanol, and then DCM again. Dry the resin under vacuum to regenerate it for future use.
-
Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used without further purification. If necessary, purify the product by recrystallization or flash column chromatography.
Protocol 2: Solvent-Free Henry (Nitroaldol) Reaction Catalyzed by Polymer-Supported DMAP
This protocol outlines a solvent-free procedure for the Henry reaction between an aldehyde and a nitroalkane, demonstrating a green chemistry approach.[5]
Materials:
-
Aldehyde
-
Nitroalkane
-
Polymer-supported DMAP
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), nitroalkane (1.1 equiv), and polymer-supported DMAP (0.1 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically carried out under solvent-free conditions.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. These reactions are often complete within 30-60 minutes.
-
Workup: Upon completion, add a suitable solvent (e.g., ethyl acetate) to the reaction mixture to dissolve the product.
-
Catalyst Removal and Recovery: Filter the mixture to remove the PS-DMAP catalyst. Wash the recovered catalyst with the solvent used for dissolution and dry it under vacuum for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude β-nitroalcohol product, which can be further purified if necessary.
Visualizations
Caption: Comparative workflow for reaction workup.
Caption: Catalyst recovery and reuse cycle.
Conclusion
Polymer-supported DMAP is a valuable tool for chemists in research and development, offering a more sustainable and efficient alternative to traditional homogeneous catalysis. The simplified workup procedures not only save time and resources but also lead to cleaner products. The ability to recycle the catalyst makes it an economically and environmentally attractive option for a variety of chemical transformations. The protocols provided herein offer a starting point for the implementation of this technology in the laboratory.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymer supported DMAP: an easily recyclable organocatalyst for highly atom-economical Henry reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones [organic-chemistry.org]
Application Notes and Protocols: DMAP in the Protection of Hydroxyl Groups with Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Silyl Ether Protection and the Role of DMAP
The protection of hydroxyl groups is a fundamental and routine transformation in multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis. Silyl ethers are one of the most widely used protecting groups for alcohols due to their ease of formation, stability under a wide range of reaction conditions, and facile cleavage under specific and mild conditions. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl), triisopropylsilyl chloride (TIPSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl).
The direct reaction of an alcohol with a silyl chloride is often slow, especially for sterically hindered hydroxyl groups. To accelerate this reaction, a catalyst is typically employed. 4-(Dimethylamino)pyridine (DMAP) has emerged as a highly efficient nucleophilic catalyst for the silylation of alcohols. Its remarkable catalytic activity, often referred to as "super catalyst" behavior, allows for the rapid and high-yielding protection of even challenging substrates, such as tertiary alcohols.
Mechanism of DMAP Catalysis in Silylation
The catalytic action of DMAP in the silylation of alcohols proceeds through a nucleophilic catalysis pathway. DMAP is more nucleophilic than the alcohol and readily attacks the electrophilic silicon atom of the silyl chloride. This initial reaction forms a highly reactive N-silylpyridinium salt intermediate. This intermediate is a significantly more potent silylating agent than the parent silyl chloride.
The positively charged nature of the silylpyridinium intermediate renders the silicon atom highly susceptible to nucleophilic attack by the alcohol. The alcohol then displaces DMAP to form the desired silyl ether. An auxiliary, non-nucleophilic base, such as triethylamine (Et₃N) or imidazole, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and regenerating the catalytic amount of DMAP.
The overall catalytic cycle can be visualized as follows:
Application Notes and Protocols: Continuous Flow Synthesis Utilizing Immobilized DMAP Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing immobilized 4-Dimethylaminopyridine (DMAP) catalysts in continuous flow synthesis. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved efficiency, easier product purification, and straightforward scalability.[1][2][3] The immobilization of DMAP on various solid supports allows for its use in packed-bed or monolithic reactors, enabling a wide range of chemical transformations with simplified catalyst recovery and reuse.[4][5]
Overview of Immobilized DMAP Catalysis in Flow
DMAP is a highly efficient nucleophilic catalyst for a variety of organic reactions, most notably acylation and esterification.[6] However, its homogeneous nature presents challenges in separation from the reaction mixture, particularly in pharmaceutical synthesis where high purity is paramount. Immobilization of DMAP onto solid supports, such as silica or polymers, transforms it into a heterogeneous catalyst.[4][5][7] This "heterogenization" is key to its successful implementation in continuous flow systems.[8][9]
In a typical setup, the immobilized DMAP catalyst is packed into a column, creating a packed-bed reactor.[10] A solution containing the reactants is then continuously pumped through this reactor. The catalytic reaction occurs as the solution passes over the immobilized DMAP, and the product stream exits the reactor free of the catalyst, which remains confined within the column.[3] This methodology is particularly advantageous for process intensification and has been applied in the synthesis of fine chemicals and pharmaceutical intermediates.[1][7]
Key Applications and Quantitative Data
Immobilized DMAP catalysts have been successfully employed in a range of continuous flow reactions. The following tables summarize quantitative data from cited literature for key applications.
Esterification Reactions
Table 1: Continuous Flow Esterification of 1-Phenylethanol with Acetic Anhydride
| Support Material | Reactor Type | Catalyst Loading (mmol/g) | Flow Rate (mL/min) | Temperature (°C) | Residence Time | Conversion (%) | Notes | Reference |
| Mesoporous Silica Particles | Packed-Bed | 0.47 | 0.1 - 1.0 | RT | Not Specified | >99 | Low backpressure observed. | [11] |
| Macro-mesoporous Silica Monolith | Monolith | 0.18 - 0.51 | 1.0 | RT | Not Specified | >99 | Significantly lower backpressure (7 bar at 1 mL/min) compared to packed beds. | [11] |
Acylation Reactions
Table 2: Continuous Flow Acylation Reactions
| Substrate | Acylating Agent | Support Material | Flow Rate (mL/min) | Temperature (°C) | Yield (%) | Notes | Reference |
| (±)-1-Phenylethanol | Acetic Anhydride | Siliabond-DMAP (mesoporous silica) | Not Specified | Not Specified | Not Specified | Successful acylation reported. | [4] |
| Various Alcohols | Not Specified | Polymer-supported DMAP | Not Specified | Not Specified | High | General applicability for acylation of alcohols. | [1] |
Other DMAP-Mediated Reactions
While acylation and esterification are primary applications, DMAP is a versatile catalyst. In a continuous flow setting, it has also been used as a unique additive in hydrogenation processes.
Table 3: DMAP as an Additive in Continuous Flow Hydrogenation of Nitroarenes
| Substrate | Product | Catalyst | DMAP equivalent | Temperature (°C) | H₂ Pressure (bar) | Selectivity (%) | Notes | Reference |
| o-Chloronitrobenzene | N-Arylhydroxylamine | Pt/C | 0.1 | 25 | 6 | >99 | DMAP significantly improved both activity and selectivity. | [2][12] |
| Various Nitroarenes | N-Arylhydroxylamines | Pt/C | 0.1 - 0.3 | 25 | 6 | High | Broad substrate scope with various functional groups tolerated. | [2] |
Experimental Protocols
The following are generalized protocols for setting up and performing continuous flow synthesis with immobilized DMAP catalysts. Researchers should adapt these protocols based on their specific reaction, catalyst, and equipment. For safe and reproducible flow chemistry, it is crucial to detail all components of the flow setup.[13][14]
General Setup for a Packed-Bed Continuous Flow System
-
Catalyst Packing:
-
Carefully dry the immobilized DMAP catalyst under vacuum.
-
Select a suitable column (e.g., stainless steel, PEEK) with appropriate dimensions.
-
Pack the column with the desired amount of the immobilized catalyst. Ensure uniform packing to avoid channeling. Frits should be placed at both ends of the column to retain the solid support.
-
-
System Assembly:
-
Connect a high-performance liquid chromatography (HPLC) pump or a syringe pump to the inlet of the packed column.
-
Prepare a solution of the substrate(s) and any necessary reagents in a suitable solvent. The solvent should be chosen to ensure the solubility of all components and compatibility with the catalyst support.
-
Place the packed column in a column oven or a heating block to maintain a constant reaction temperature.
-
Connect the outlet of the column to a back-pressure regulator (BPR) to maintain the desired pressure within the system and prevent solvent evaporation at elevated temperatures.
-
Following the BPR, connect a collection vessel to collect the product stream.
-
-
Reaction Execution:
-
Prime the system with the solvent to wet the catalyst bed and remove any air bubbles.
-
Set the desired temperature and pressure.
-
Pump the reactant solution through the packed column at a defined flow rate. The flow rate determines the residence time of the reactants in the catalyst bed.
-
Collect the product stream after the system has reached a steady state.
-
Monitor the reaction progress by analyzing the collected fractions using appropriate analytical techniques (e.g., GC, HPLC, NMR).
-
Protocol for Continuous Flow Esterification of 1-Phenylethanol
This protocol is based on the work by Brand et al.[11]
-
Catalyst: DMAP immobilized on mesoporous silica particles or a silica monolith.
-
Reactants:
-
Solution A: 1-Phenylethanol in a suitable solvent (e.g., acetonitrile).
-
Solution B: Acetic anhydride in the same solvent.
-
-
Setup: Assemble the packed-bed or monolithic reactor system as described in Protocol 3.1.
-
Procedure:
-
Equilibrate the column with the solvent at the desired temperature (e.g., room temperature).
-
Pump the reactant solutions (either pre-mixed or mixed in-line using a T-mixer before the column) through the reactor at a controlled flow rate (e.g., 0.1 - 1.0 mL/min).
-
Maintain a constant back pressure (e.g., 10 bar).
-
Collect the effluent and analyze for the conversion of 1-phenylethanol to phenylethyl acetate.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a continuous flow synthesis using a packed-bed reactor with an immobilized DMAP catalyst.
Caption: General workflow for continuous synthesis.
DMAP Catalytic Cycle in Acylation
The diagram below outlines the generally accepted catalytic cycle for DMAP-catalyzed acylation of an alcohol with an acylating agent (e.g., an acid anhydride).
Caption: DMAP catalytic cycle for acylation.
Stability and Reusability
A key advantage of using immobilized catalysts is their stability and potential for reuse, which is crucial for cost-effective and sustainable manufacturing.[5][7] Leaching studies are important to confirm the minimal loss of the active DMAP species from the solid support into the product stream. Several studies have demonstrated the excellent reusability of polymer-supported DMAP catalysts over multiple reaction cycles with consistent catalytic efficiency.[4] The mechanical and chemical stability of the support material under the chosen reaction conditions (solvent, temperature, pressure) is a critical factor for long-term operational stability in continuous flow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalysis in Flow – The Kappe Laboratory [goflow.at]
- 4. researchgate.net [researchgate.net]
- 5. Polymer supported DMAP: an easily recyclable organocatalyst for highly atom-economical Henry reaction under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Application of Efficient Catalyst DMAP [en.highfine.com]
- 7. nbinno.com [nbinno.com]
- 8. Catalyst Immobilization Strategies For Heterogeneous Flow Catalysis [eureka.patsnap.com]
- 9. Biocatalysis in packed-bed reactors: immobilization as an enabling technology [comptes-rendus.academie-sciences.fr]
- 10. Four-Packed Bed Reactor, Magnetically Stabilized Fluidized Bed Reactor [ebrary.net]
- 11. DMAP Immobilized on Porous Silica Particles and Monoliths for the Esterification of Phenylethanol in Continuous Flow | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
The Role of 4-Dimethylaminopyridine (DMAP) in the Baylis-Hillman Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst in the Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. These application notes provide a comprehensive overview of the role of DMAP in the Baylis-Hillman reaction mechanism, offering detailed experimental protocols and quantitative data to support its application in research and drug development. DMAP often demonstrates superior catalytic activity compared to other tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to improved reaction rates and yields.[1] This document outlines the mechanistic pathway, presents comparative data for catalyst performance, and provides detailed protocols for DMAP-catalyzed Baylis-Hillman reactions.
Introduction
The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, is a three-component coupling of an activated alkene with an electrophile, typically an aldehyde, catalyzed by a nucleophile.[2] This reaction is of significant interest in synthetic chemistry as it forms a densely functionalized product with high atom economy under mild conditions. While various nucleophiles can catalyze this transformation, 4-dimethylaminopyridine (DMAP) has emerged as a particularly effective catalyst. Its high nucleophilicity facilitates the initial Michael addition to the activated alkene, a key step in the reaction mechanism. In several instances, DMAP has been shown to be superior to the more traditionally used DABCO, especially in specific applications such as the annulative condensation of salicylaldehydes and acrylonitrile.[1]
Mechanism of the DMAP-Catalyzed Baylis-Hillman Reaction
The catalytic cycle of the DMAP-catalyzed Baylis-Hillman reaction proceeds through the following key steps:
-
Michael Addition: DMAP acts as a nucleophile and adds to the β-position of the activated alkene in a Michael-type addition. This step forms a zwitterionic enolate intermediate. The high nucleophilicity of DMAP is crucial for the efficiency of this initial step.
-
Aldol Addition: The generated zwitterionic enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a new carbon-carbon bond and results in a second zwitterionic intermediate.
-
Proton Transfer and Catalyst Elimination: An intramolecular proton transfer occurs, followed by the elimination of the DMAP catalyst, which regenerates it for the next catalytic cycle. This final step yields the desired functionalized allylic alcohol product.
dot
Caption: Catalytic cycle of the DMAP-mediated Baylis-Hillman reaction.
Data Presentation: Catalyst Comparison
The choice of catalyst can significantly impact the yield and reaction time of the Baylis-Hillman reaction. The following tables summarize quantitative data from various studies, comparing the performance of DMAP with other common catalysts.
Table 1: Intramolecular Baylis-Hillman Reaction of an Unsaturated Thiol Ester [3]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMAP | CHCl₃ | 65 | 48 | 50 |
| DMAP/DMAP·HCl | CHCl₃ | 65 | 24 | 48 |
| DMAP/DMAP·HCl | EtOH | 78 | 1 | 87 |
| DBU | CH₂Cl₂ | rt | 3 | 25 |
| DABCO | EtOH | 78 | 1 | 18 |
Table 2: Annulative Condensation of Salicylaldehydes and Acrylonitrile [1]
| Catalyst | Substrate | Time (h) | Yield (%) |
| DMAP | 5-Methoxy-salicylaldehyde | 24 | 81 |
| DABCO | 5-Methoxy-salicylaldehyde | 24 | 45 |
| DMAP | Salicylaldehyde | 24 | 75 |
| DABCO | Salicylaldehyde | 24 | 52 |
Table 3: Reaction of Benzaldehyde and Cyclopentenone using a Mixed Catalyst System [4]
| Catalyst System | Solvent | Time (h) | Yield (%) |
| DMAP/TMEDA/MgI₂ | Methanol | 24 | 91 |
| DABCO/TMEDA/MgI₂ | Methanol | 24 | 75 |
Experimental Protocols
The following are detailed methodologies for key DMAP-catalyzed Baylis-Hillman reactions.
Protocol 1: Intramolecular Baylis-Hillman Reaction of an Unsaturated Thiol Ester[3]
Materials:
-
Unsaturated thiol ester substrate
-
4-Dimethylaminopyridine (DMAP)
-
4-Dimethylaminopyridine hydrochloride (DMAP·HCl)
-
Ethanol (EtOH), absolute
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the unsaturated thiol ester substrate (1.0 equiv) in absolute ethanol (to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add DMAP (1.0 equiv) and DMAP·HCl (0.25 equiv).
-
Heat the reaction mixture to 78 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically within 1 hour), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
Protocol 2: Annulative Condensation of Salicylaldehyde and Acrylonitrile[1]
Materials:
-
Salicylaldehyde
-
Acrylonitrile
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 equiv) and DMAP (1.2 equiv) in acetonitrile.
-
Add acrylonitrile (1.5 equiv) to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the 3-cyano-2H-chromene product.
Protocol 3: Baylis-Hillman Reaction of Cycloalkenones in Aqueous THF[5]
Materials:
-
Aryl aldehyde
-
2-Cyclohexen-1-one
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a 1:1 (v/v) mixture of THF and deionized water.
-
In a flask, dissolve the aryl aldehyde (1.0 equiv) and 2-cyclohexen-1-one (1.2 equiv) in the aqueous THF solvent system.
-
Add DMAP (0.2 equiv) to the mixture.
-
Stir the reaction at room temperature. The reaction time will vary depending on the aldehyde used (refer to specific literature for details).
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
dot
Caption: General experimental workflow for a DMAP-catalyzed Baylis-Hillman reaction.
Conclusion
4-Dimethylaminopyridine is a versatile and highly effective catalyst for the Baylis-Hillman reaction. Its superior nucleophilicity often translates to higher yields and shorter reaction times compared to other amine catalysts. The provided data and protocols serve as a valuable resource for chemists in academia and industry, enabling the efficient synthesis of complex molecules for various applications, including drug discovery and development. The mild reaction conditions and high atom economy associated with the DMAP-catalyzed Baylis-Hillman reaction make it an attractive and sustainable synthetic tool.
References
- 1. 4-Dimethylaminopyridine (DMAP), A Superior Mediator for Morita-Baylis- Hillman Reaction-Triggered Annulative Condensation of Salicylaldehydes and Acrylonitrile to Form 3-Cyano-2H-chromenes [organic-chemistry.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Intramolecular Baylis–Hillman and Morita Reactions Using Unsaturated Thiol Ester Substrates Containing Enolizable Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acceleration of the Morita-Baylis-Hillman Reaction by a Simple Mixed Catalyst System [organic-chemistry.org]
Application Notes and Protocols: DMAP-Catalyzed Reactions in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Dimethylaminopyridine (DMAP) as a catalyst in key steps for the synthesis of complex natural products. The protocols are based on successful total syntheses of bioactive molecules, highlighting the efficiency and versatility of DMAP in modern organic synthesis.
Introduction
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely employed in organic synthesis. Its superior catalytic activity in acylation, esterification, and other functional group transformations makes it an indispensable tool in the construction of complex molecular architectures, particularly in the total synthesis of natural products. DMAP's ability to accelerate reactions, often under mild conditions, is crucial when dealing with sensitive and multifunctional substrates encountered in natural product synthesis. This document outlines specific applications of DMAP-catalyzed reactions in the total syntheses of Brefeldin A and Spongistatin 1, providing detailed experimental protocols and quantitative data to facilitate their application in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for key DMAP-catalyzed macrolactonization steps in the total syntheses of Brefeldin A and Spongistatin 1.
| Natural Product | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (+)-Brefeldin A | Shiina Macrolactonization | 2-methyl-6-nitrobenzoic anhydride (MNBA), DMAP, Et3N | CH2Cl2 | 25 | 12 | 78 | [1][2] |
| (+)-Spongistatin 1 | Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | 25 | 1 | 64 | [3] |
Experimental Protocols
Synthesis of (+)-Brefeldin A via Shiina Macrolactonization
This protocol describes the DMAP-catalyzed macrolactonization of the seco-acid of (+)-Brefeldin A using 2-methyl-6-nitrobenzoic anhydride (MNBA), a method developed by Shiina.[1][2] This reaction proceeds under mild conditions and affords the desired 13-membered macrolactone in high yield.
Reaction Scheme:
Materials:
-
Seco-acid of (+)-Brefeldin A
-
2-methyl-6-nitrobenzoic anhydride (MNBA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the seco-acid of (+)-Brefeldin A (1.0 equiv) in anhydrous dichloromethane (0.01 M) at room temperature is added triethylamine (4.0 equiv).
-
To this solution, a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 2.0 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.2 equiv) in anhydrous dichloromethane is added dropwise over 1 hour.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (+)-Brefeldin A.
Quantitative Data:
Synthesis of (+)-Spongistatin 1 via Yamaguchi Macrolactonization
This protocol details the DMAP-catalyzed macrolactonization of the advanced ABCD-EF seco-acid fragment in the total synthesis of (+)-Spongistatin 1, employing the Yamaguchi esterification conditions.[3] This method is particularly effective for the formation of large macrocycles.
Reaction Scheme:
Materials:
-
ABCD-EF seco-acid of Spongistatin 1
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
Procedure:
-
To a solution of the ABCD-EF seco-acid (1.0 equiv) in anhydrous toluene (0.001 M) at room temperature is added triethylamine (5.0 equiv).
-
2,4,6-Trichlorobenzoyl chloride (1.5 equiv) is then added, and the resulting mixture is stirred for 1 hour.
-
A solution of DMAP (7.0 equiv) in anhydrous toluene is added to the reaction mixture.
-
The reaction is stirred at room temperature for 1 hour.
-
The reaction mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the protected Spongistatin 1.
Quantitative Data:
-
Yield: 64%[3]
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of DMAP in acylation reactions and the synthetic pathway for the macolactonization step in the synthesis of (+)-Brefeldin A.
Caption: Catalytic cycle of DMAP in an acylation reaction.
Caption: Workflow for the Shiina macrolactonization of Brefeldin A.
References
Troubleshooting & Optimization
How to remove residual DMAP from a reaction mixture
Welcome to the technical support center for troubleshooting the removal of residual 4-Dimethylaminopyridine (DMAP) from reaction mixtures. This guide provides answers to frequently asked questions, troubleshooting advice for common challenges, and detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What is DMAP and why is it challenging to remove?
A1: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used to accelerate a wide variety of reactions, most notably esterifications and acylations. While it is typically used in small, catalytic amounts, its basic nature and high solubility in many organic solvents can make its complete removal from a final product challenging.
Q2: Why is the complete removal of residual DMAP critical?
A2: Complete removal of DMAP is crucial for several reasons. Firstly, DMAP can be toxic, and its presence is unacceptable in products intended for biological or therapeutic use.[1] Secondly, residual DMAP can interfere with subsequent synthetic steps, particularly those sensitive to basic conditions or involving metal catalysts. Finally, its presence can complicate product characterization, showing distinct signals in NMR spectra that can overlap with product signals.
Q3: How can I detect the presence of residual DMAP in my sample?
A3: The presence of DMAP can typically be detected by:
-
Thin-Layer Chromatography (TLC): DMAP is UV-active and can often be visualized on a TLC plate. Staining with permanganate can also reveal its presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, DMAP exhibits characteristic signals for its aromatic protons (around 8.2 ppm and 6.7 ppm in CDCl₃) and a sharp singlet for the two methyl groups (around 3.1 ppm).
Troubleshooting Guide
This section addresses specific issues that may arise during the workup process.
Q1: My product is acid-sensitive (e.g., it contains a Boc-protecting group). How can I remove DMAP without cleaving the protecting group?
A1: When strong acids like HCl are not suitable, you have several alternative options:
-
Mild Acidic Wash: A wash with a weaker aqueous acid, such as 5% citric acid or 5% potassium bisulfate (KHSO₄), can protonate and remove DMAP without cleaving highly sensitive groups like Boc.[1][2]
-
Copper (II) Sulfate Wash: Washing the organic layer with an aqueous solution of 10% CuSO₄ can effectively remove DMAP.[1][3][4] The DMAP coordinates with the copper ions to form a water-soluble complex that partitions into the aqueous layer.[1][3][4]
-
Solid-Supported Scavengers: Use an acidic scavenger resin, such as a polymer-supported sulfonic acid (e.g., Dowex®) or functionalized silica gel (e.g., ISOLUTE® Si-TsOH).[5][6] These resins react with and bind the basic DMAP, which is then simply filtered off. This method is highly effective for acid-sensitive compounds as it avoids an aqueous acidic workup entirely.[6]
Q2: I performed an acidic wash, but a persistent emulsion formed. What should I do?
A2: Emulsions are common when washing organic layers that contain basic compounds. To break an emulsion:
-
Add a small amount of brine (saturated aqueous NaCl solution) and gently swirl the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
If that fails, you can try filtering the entire emulsified mixture through a pad of Celite® or glass wool.
-
Allowing the mixture to stand for an extended period (15-30 minutes) can also lead to phase separation.
Q3: I used a scavenger resin, but DMAP removal was incomplete. What went wrong?
A3: Incomplete removal with a scavenger resin is typically due to one of the following:
-
Insufficient Equivalents: Ensure you are using enough resin to sequester all the DMAP. Scavenger resins have a defined loading capacity (mmol/g), so calculate the required mass based on the moles of DMAP used. It is common to use 2-4 equivalents of the scavenger relative to the amount of DMAP.
-
Insufficient Reaction Time/Agitation: The reaction mixture needs to be stirred or agitated with the resin for an adequate amount of time (typically 1-4 hours) to ensure complete reaction.
-
Poor Solvent Compatibility: The resin must swell properly in the reaction solvent to be effective. Check the manufacturer's recommendations for suitable solvents.
Decision Workflow for DMAP Removal
The choice of purification method depends critically on the stability of your desired product. The following workflow can help guide your decision.
Caption: Decision tree for selecting an appropriate DMAP removal method.
Detailed Experimental Protocols
Protocol 1: Standard Acidic Wash
This is the most common and direct method for removing DMAP when the target compound is stable to acid.
Caption: DMAP is protonated by acid and moves to the aqueous phase.
Methodology:
-
Cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 1M aqueous HCl solution.[5] Shake the funnel vigorously for 30 seconds.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with 1M HCl one more time.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Solid-Phase Scavenger Resin
This method is ideal for acid-sensitive substrates or for reactions where an aqueous workup is undesirable.
Caption: Workflow for removing DMAP using a solid-supported scavenger.
Methodology:
-
To the crude reaction mixture, add an acidic scavenger resin (e.g., ISOLUTE Si-TsOH, typically 2-4 equivalents relative to the DMAP).
-
Stir the resulting slurry at room temperature for 1-4 hours. Monitor the removal of DMAP by TLC or LC-MS.
-
Once the DMAP is consumed, filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Data Presentation: Comparison of Methods
The following table summarizes the advantages and disadvantages of common DMAP removal techniques. Product loss is a critical factor and can vary significantly depending on the specific compound and scale.
| Method | Typical Product Loss | Advantages | Disadvantages | Best For |
| Acidic Wash (1M HCl) | 1-5% | Fast, inexpensive, and highly effective for complete removal. | Not suitable for acid-sensitive compounds; risk of emulsion formation. | Robust, acid-stable products. |
| CuSO₄ Wash | 2-10% | Good for moderately acid-sensitive compounds.[1][3] | Can be less effective than strong acid; potential for metal contamination. | Products with moderate acid sensitivity. |
| Solid-Phase Scavenger | 3-10% | Excellent for acid-sensitive compounds; simple filtration-based workup.[6] | Higher cost; requires optimization of time and equivalents. | High-value, acid-sensitive substrates. |
| Flash Chromatography | 5-20%[7] | Can remove multiple impurities simultaneously. | Can be time-consuming and solvent-intensive; potential for product loss on silica. | Complex mixtures or when other methods fail. |
| Recrystallization | 10-30%[7] | Can provide very high purity product. | Only applicable to solid compounds; can result in significant yield loss. | Crystalline solid products. |
References
Optimizing catalyst loading of DMAP for efficient conversion
Welcome to the technical support center for optimizing 4-Dimethylaminopyridine (DMAP) catalyst loading in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and efficiently optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for DMAP?
A1: Generally, DMAP is used in catalytic amounts, typically ranging from 0.05 to 10 mol% relative to the limiting reactant.[1][2] For many acylation reactions, a loading of 1-5 mol% is a common starting point.[3] The optimal loading is highly dependent on the specific reaction, substrate, and desired outcome.
Q2: How does increasing DMAP loading affect the reaction?
A2: Increasing the catalyst loading can enhance the reaction rate by providing more active catalytic sites.[4] However, beyond an optimal concentration, further increases may not significantly improve the rate and can lead to increased side reactions or difficulties in product purification.[4] In some cases, high catalyst loadings can lead to the formation of non-selective aggregates, which can negatively impact enantioselectivity in asymmetric reactions.[5]
Q3: When should I consider adjusting the catalyst loading?
A3: You should consider adjusting the catalyst loading if you observe:
-
Low or no conversion: An increase in loading may be necessary.[3]
-
Slow reaction rates: Higher loading can accelerate the reaction.[6]
-
Formation of side products: A lower loading might improve selectivity.[4]
-
High yield and conversion: It is advisable to optimize for a lower catalyst loading to reduce costs and minimize residual catalyst in the product.[3]
Q4: What is the catalytic mechanism of DMAP in acylation reactions?
A4: DMAP acts as a nucleophilic catalyst. It reacts with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is a more potent acylating agent than the original reagent and readily transfers the acyl group to a nucleophile (e.g., an alcohol), regenerating the DMAP catalyst.[7][8]
Troubleshooting Guides
Guide 1: Low Reaction Yield or Incomplete Conversion
Problem: The reaction is not proceeding to completion, resulting in a low yield of the desired product.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Catalyst Loading | Gradually increase the DMAP loading in increments (e.g., 1-2 mol% at a time).[4] | An increase in reaction rate and conversion. |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and anhydrous to prevent poisoning the catalyst.[9] Consider using a fresh batch of DMAP. | Restoration of catalyst activity and improved product yield. |
| Poor Catalyst-Substrate Mixing | Ensure adequate stirring or agitation to maintain a homogeneous reaction mixture. | Improved reaction kinetics due to better contact between the catalyst and reactants. |
| Sub-optimal Reaction Conditions | Optimize other parameters such as temperature, concentration, and reaction time.[5] | Identification of conditions that favor higher conversion. |
Guide 2: Slow Reaction Rate
Problem: The reaction is proceeding very slowly, requiring extended reaction times.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low Catalyst Loading | Increase the DMAP loading. Studies have shown that DMAP can accelerate acylations significantly.[6] | A marked increase in the reaction rate. |
| Sterically Hindered Substrates | For sterically hindered alcohols, a higher catalyst loading may be required to achieve a reasonable reaction rate.[10] | Faster conversion of the hindered substrate. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. | An accelerated reaction rate. |
Guide 3: Formation of Side Products or Low Selectivity
Problem: The reaction is producing significant amounts of byproducts, leading to a lower yield of the desired product and purification challenges.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Excessive Catalyst Loading | Decrease the catalyst loading. High concentrations of DMAP can sometimes promote side reactions.[4] | Increased selectivity towards the desired product. |
| High Reaction Temperature | Lower the reaction temperature to improve selectivity.[4] | Reduced formation of thermally induced byproducts. |
| Incorrect Stoichiometry of Reagents | Carefully check the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions. | A cleaner reaction profile with fewer byproducts. |
Data Presentation
Table 1: Effect of DMAP Loading on Reaction Yield
| Reaction Type | Substrate | Catalyst Loading (mol%) | Yield (%) | Reference |
| 2-amino-2-chromene synthesis | Benzaldehyde, malononitrile, 1-naphthol | 0 | No Product | [2] |
| 2-amino-2-chromene synthesis | Benzaldehyde, malononitrile, 1-naphthol | 5 | 75 | [2] |
| 2-amino-2-chromene synthesis | Benzaldehyde, malononitrile, 1-naphthol | 10 | 95 | [2] |
| 2-amino-2-chromene synthesis | Benzaldehyde, malononitrile, 1-naphthol | 15 | 95 | [2] |
Experimental Protocols
General Procedure for DMAP-Catalyzed Acylation of an Alcohol
This protocol is a representative example for the acylation of an alcohol using an acid anhydride and a catalytic amount of DMAP.
Materials:
-
Alcohol (1.0 equiv)
-
Acid Anhydride (1.2 - 1.5 equiv)
-
DMAP (0.1 - 5 mol%)
-
Triethylamine (TEA) or Pyridine (as a base, 1.5 - 2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.
-
Add the base (Triethylamine or Pyridine) to the solution.
-
Add the specified amount of DMAP to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
Caption: Catalytic cycle of DMAP in an acylation reaction.
Caption: Troubleshooting workflow for low yield or slow DMAP-catalyzed reactions.
References
- 1. Page loading... [guidechem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. benchchem.com [benchchem.com]
- 10. Application of Efficient Catalyst DMAP [en.highfine.com]
Technical Support Center: Managing Temperature Effects in DMAP-Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Dimethylamino)pyridine (DMAP) as a catalyst. The focus is on effectively managing reaction temperature to optimize yields, minimize side reactions, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I run my DMAP-catalyzed acylation?
A1: The optimal temperature depends on the reactivity of your substrates.
-
For reactive alcohols and acylating agents: Many reactions proceed efficiently at ambient temperatures (20–25 °C).[1] DMAP is a powerful catalyst that significantly accelerates reaction rates, often making heating unnecessary.[2]
-
For sterically hindered or less reactive alcohols (e.g., tertiary alcohols): Elevated temperatures may be required to achieve a reasonable reaction rate. Temperatures in the range of 40–60 °C are often effective. For particularly challenging substrates, refluxing may be necessary, but this increases the risk of side reactions.[3]
Q2: Why do some protocols, like the Steglich esterification, require initial cooling to 0 °C?
A2: Initial cooling is crucial for controlling exothermic reactions. The reaction of an acylating agent (like an acid anhydride) with DMAP, or the activation of a carboxylic acid with a carbodiimide like DCC, can release a significant amount of heat.[3] Cooling the reaction mixture to 0 °C in an ice bath before adding the activating agent prevents an uncontrolled temperature spike.[4] This control is critical to minimize side reactions, such as the formation of N-acylurea in Steglich esterifications, and to prevent the decomposition of sensitive reagents.[5]
Q3: My reaction is sluggish at room temperature. Should I apply heat?
A3: Yes, gently heating the reaction is a standard approach for sluggish reactions. However, there is a trade-off. While elevated temperatures can increase the reaction rate, they can also promote undesired side reactions or cause decomposition.[6] It is recommended to increase the temperature gradually (e.g., to 40 °C, then 60 °C) while monitoring the reaction progress by TLC or LCMS. This allows you to find the minimum temperature required for a clean and efficient conversion.
Q4: What are the risks of running a DMAP-catalyzed reaction at high temperatures?
A4: The primary risks include:
-
Increased Side-Product Formation: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to impurities. In Steglich esterifications, this can include the formation of N-acylurea.[5]
-
Racemization: For chiral substrates, particularly amino acids, high temperatures can lead to a loss of stereochemical integrity.[2]
-
Reagent or Product Decomposition: Thermally sensitive functional groups on your substrate or product may degrade.
-
Catalyst Decomposition: While solid DMAP is stable up to its melting point (~110-113 °C), its long-term stability in solution at high temperatures can be a concern.[7] Thermal analysis shows DMAP will eventually decompose at very high temperatures.[8]
Q5: My reaction mixture is turning dark brown or black upon heating. What does this indicate?
A5: A significant color change to dark brown or black upon heating often signals decomposition. This could be the decomposition of the DMAP catalyst, the acylpyridinium intermediate, or one of the substrates or products. If this occurs, it is advisable to repeat the reaction at a lower temperature or explore alternative activation methods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Substrates are sterically hindered or electronically deactivated.2. Insufficient reaction temperature.3. Catalyst has degraded or is of poor quality. | 1. Increase the reaction temperature incrementally (e.g., to 40 °C or 60 °C) and monitor progress.2. Extend the reaction time.3. Ensure the DMAP used is pure and has been stored correctly.4. Consider a solvent-free approach, which can sometimes accelerate reactions.[9] |
| Low yield of desired product | 1. Reaction has not gone to completion.2. Competing side reactions are occurring.3. Product is degrading under the reaction conditions. | 1. If the reaction is incomplete, see above.2. If side products are observed, try running the reaction at a lower temperature. For exothermic reactions, ensure adequate initial cooling (0 °C).[10]3. Check the stability of your product under the reaction conditions separately. |
| Multiple spots on TLC/LCMS | 1. Reaction temperature is too high, causing side reactions or decomposition.2. In carbodiimide couplings, N-acylurea by-product has formed.[5]3. Racemization of a chiral center. | 1. Reduce the reaction temperature. Many DMAP-catalyzed reactions proceed cleanly at room temperature.[2]2. For carbodiimide couplings, ensure the reaction is cooled to 0 °C before DCC/EDC addition to suppress N-acylurea formation.[4][5] |
| Reaction temperature increases uncontrollably | The reaction is highly exothermic and was not adequately cooled during reagent addition.[3] | 1. Immediately cool the reaction vessel in an ice or dry ice/acetone bath.2. In the future, ensure the reaction is pre-cooled to 0 °C before adding the most reactive reagent, and add the reagent slowly (dropwise) via an addition funnel to manage heat evolution. |
Quantitative Data on Temperature Effects
The following table summarizes various reported temperature conditions and their outcomes for DMAP-catalyzed reactions.
| Temperature (°C) | Reaction Type / Substrates | Yield/Outcome | Reference(s) |
| 0 then warm to 20 | Steglich Esterification: Carboxylic acid, tert-butyl alcohol, DCC, DMAP | High yields (76–81%) obtained. Initial cooling is critical to prevent side reactions. | [4][5] |
| 24 - 25 (Ambient) | Acylation of tri-O-acetylated erythromycin derivatives | 95.7% yield achieved in 24 hours, a 10-fold rate increase compared to the uncatalyzed reaction which took 10 days. | [2] |
| 30 - 40 | Synthesis of dinitrocrotonate | Good results with 85.6% yield and 95.4% product content. | [2] |
| 50 | Acetylation of α-tocopherol using immobilized DMAP | Optimal temperature for this specific heterogeneous system, yielding 90.1%. | [8] |
| 60 | Acylation of a tertiary alcohol (1-methylcyclopentanol) | Reaction was sluggish at room temperature; heating for 24h was required for a good conversion (68-70% yield). |
Experimental Protocols
Protocol 1: General Acylation of a Secondary Alcohol at Ambient Temperature
This protocol is suitable for most non-hindered secondary alcohols using an acid anhydride.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL per mmol of alcohol).
-
Addition of Base/Catalyst: Add an auxiliary base such as triethylamine or pyridine (1.5 eq) followed by DMAP (0.1 eq). Stir the solution until all solids dissolve.
-
Cooling (Precautionary): Cool the flask to 0 °C using an ice-water bath. This is a good general practice to control any initial exotherm.
-
Reagent Addition: Slowly add the acid anhydride (1.2 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir and monitor the reaction by TLC or LCMS until the starting alcohol is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with dilute acid (e.g., 1N HCl) to remove DMAP and the auxiliary base, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Acylation of a Sterically Hindered Alcohol with Controlled Heating
This protocol is for less reactive substrates that require heating.
-
Setup: Assemble a reaction apparatus consisting of a dry, round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Place the flask in an oil bath on a stirrer hotplate. Insert a thermometer into the oil bath to monitor the temperature.
-
Initial Steps: Following steps 1-4 from Protocol 1, add the alcohol, solvent, base, DMAP, and slowly add the acylating agent at 0 °C.
-
Controlled Heating: After the addition is complete, remove the ice bath. Slowly raise the temperature of the oil bath to the desired setpoint (e.g., 40 °C or 60 °C).
-
Reaction: Maintain the temperature and stir the reaction, monitoring its progress periodically.
-
Workup: Once the reaction is complete, cool the flask to room temperature before proceeding with the aqueous workup as described in step 6 of Protocol 1.
Visualizations
Troubleshooting Workflow for Incomplete Reactions
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Efficient Catalyst DMAP [en.highfine.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 7. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Dimethylaminopyridine (DMAP)
Welcome to the technical support center for 4-Dimethylaminopyridine (DMAP). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of DMAP, particularly under acidic and aqueous conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of DMAP?
A1: DMAP is a white to off-white crystalline solid that is generally stable under anhydrous conditions.[1] However, its stability can be compromised in the presence of water and acidic or strongly basic conditions. It is also light-sensitive and should be stored in a cool, dark place.
Q2: How does pH affect the stability of DMAP in aqueous solutions?
A2: Contrary to what might be expected for a basic compound, DMAP exhibits its maximum stability in acidic aqueous solutions within a pH range of 2.0 to 3.0.[2][3][4] Outside of this range, particularly at both lower (more acidic) and higher (less acidic to basic) pH values, the rate of degradation increases. The degradation in aqueous solutions has been shown to follow apparent first-order kinetics.[2][3][4]
Q3: What are the degradation products of DMAP in acidic or aqueous conditions?
A3: While detailed studies on the specific degradation products of DMAP under various pH conditions are not extensively published, the likely pathway involves hydrolysis of the pyridine ring. Based on the chemistry of related 4-aminopyridine compounds, a probable degradation product is a hydroxylated derivative, such as 4-(dimethylamino)pyridin-2-one, formed through nucleophilic attack by water on the protonated DMAP molecule. It is important to note that some literature abstracts erroneously mention 4-(N,N-dimethylamino)phenol as a degradation product; this is inconsistent with the structure of DMAP, which is a pyridine derivative.
Q4: Is DMAP stable enough for use in reactions that require an acidic workup?
A4: Yes, in many cases, DMAP is sufficiently stable for brief exposure to acidic conditions during a typical aqueous workup. Standard procedures for removing DMAP from a reaction mixture often involve washing the organic layer with a dilute acid solution (e.g., 1 M HCl). This process protonates the DMAP, rendering it water-soluble and allowing for its extraction into the aqueous phase. However, prolonged exposure to acidic conditions should be avoided to prevent significant degradation.
Q5: Are there any alternatives to DMAP for reactions involving acid-sensitive substrates?
A5: Yes, several alternatives can be considered if DMAP is found to be problematic due to its basicity or potential for side reactions. These include:
-
Polymer-supported DMAP: This allows for easy removal of the catalyst by filtration after the reaction.
-
Other organic bases: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used, although they are less potent catalysts than DMAP.
-
N-methylimidazole (NMI): NMI can be an effective nucleophilic catalyst in some applications.
-
Coupling reagents that do not require DMAP: Reagents like HATU or HOBt can be used in amide bond formation without the need for DMAP.
Troubleshooting Guides
Scenario 1: My DMAP-catalyzed reaction is sluggish or incomplete.
| Possible Cause | Troubleshooting Step |
| Acidic substrate or impurities: The presence of acidic protons in the reaction mixture can protonate and deactivate the DMAP catalyst. | 1. Ensure all starting materials and solvents are anhydrous and free of acidic impurities. 2. Consider adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to neutralize any acid present before adding DMAP. |
| Insufficient catalyst loading: The catalytic amount of DMAP may not be sufficient for the reaction scale or substrate reactivity. | Increase the molar percentage of DMAP, typically from 1-5 mol% up to 10 mol%. |
| Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate. | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. |
Scenario 2: I am observing unexpected byproducts or decomposition of my product during workup.
| Possible Cause | Troubleshooting Step |
| Prolonged contact with acidic workup solution: Extended exposure to aqueous acid can lead to the degradation of DMAP and potentially acid-sensitive functional groups in the product. | 1. Minimize the duration of the acidic wash. 2. Use a milder acidic solution (e.g., saturated ammonium chloride) for the workup. 3. Consider alternative purification methods that do not involve an acidic wash, such as column chromatography directly on the crude reaction mixture. |
| Reaction of DMAP with the product: In some cases, the N-acylpyridinium intermediate formed from DMAP can react with the product or other species in the reaction mixture. | 1. Add the acylating agent slowly to the reaction mixture containing the substrate and DMAP to keep the concentration of the reactive intermediate low. 2. Lower the reaction temperature to reduce the rate of potential side reactions. |
Data on DMAP Stability
The stability of DMAP in aqueous solutions is highly dependent on the pH. The following table and graph summarize the findings from a study on the degradation kinetics of DMAP, which demonstrated that the maximum stability is observed in a narrow acidic pH range.
Table 1: pH-Dependent Degradation Rate of DMAP in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k_obs) (Illustrative) | Relative Stability |
| 1.12 | Higher | Lower |
| 2.0-3.0 | Lowest | Highest |
| 4.0 | Moderate | Moderate |
| 5.0 | Higher | Lower |
| 6.05 | Highest | Lowest |
| This table is an illustrative summary based on the published pH-rate profile, indicating the trend of DMAP stability. The degradation follows apparent first-order kinetics.[2][3][4] |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring DMAP Stability
This protocol outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of DMAP and its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate buffer). The exact ratio should be optimized for ideal retention and separation. An isocratic elution is often suitable.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV detection at 280 nm
-
-
Sample Preparation:
-
Prepare a stock solution of DMAP in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Incubate the solution under the desired conditions (e.g., specific pH and temperature).
-
At various time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
Analysis:
-
Monitor the decrease in the peak area of DMAP over time to determine the degradation kinetics. The appearance of new peaks can indicate the formation of degradation products.
-
Diagrams
Caption: Proposed degradation pathway of DMAP in acidic aqueous conditions.
Caption: Experimental workflow for studying DMAP stability.
Caption: Troubleshooting logic for common DMAP-related reaction issues.
References
Technical Support Center: Troubleshooting Low Yields in DMAP-Catalyzed Esterifications
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address challenges and optimize your DMAP-catalyzed esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of DMAP in this esterification, and why is it so effective?
A1: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst.[1][2] Its primary role is to react with the acylating agent (e.g., an acid anhydride or an activated carboxylic acid via DCC/EDC) to form a highly reactive N-acylpyridinium intermediate.[3] This intermediate is significantly more electrophilic and susceptible to attack by the alcohol nucleophile than the initial acylating agent. This catalytic cycle dramatically accelerates the rate of esterification, often by several orders of magnitude, especially for sterically hindered alcohols.[4][5]
Q2: What is a typical catalytic loading for DMAP, and can I use a stoichiometric amount?
A2: For most applications, a catalytic amount of DMAP, typically ranging from 0.05 to 2 mol%, is sufficient to achieve high yields under solvent-free or auxiliary base conditions.[1][6] Using a full equivalent of DMAP is generally not necessary and can complicate purification. In some cases, particularly with very challenging substrates, a slightly higher catalytic loading may be beneficial, but it's always recommended to start with a low catalytic amount and optimize from there.
Q3: My reaction is performed under Steglich conditions (DCC/DMAP), but the yield is low and I see a significant amount of a byproduct. What is happening?
A3: A common issue in DCC-mediated esterifications is the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes a 1,3-rearrangement. This rearranged product is unreactive towards the alcohol. DMAP helps to prevent this side reaction by rapidly intercepting the O-acylisourea intermediate to form the desired N-acylpyridinium intermediate, which then reacts with the alcohol. If you are observing N-acylurea formation, it may indicate that the reaction between the N-acylpyridinium intermediate and your alcohol is slow, possibly due to steric hindrance.
Troubleshooting Guide for Low Yields
Issue 1: The reaction is sluggish or does not proceed to completion.
Possible Cause 1: Inactive or Poor Quality DMAP Catalyst
-
Solution: DMAP can degrade over time, especially if not stored properly. Ensure you are using a fresh, high-purity batch of DMAP. The catalyst should be a white to off-white crystalline solid. Discoloration can be an indicator of degradation.
Possible Cause 2: Presence of Acidic Impurities
-
Solution: DMAP is a basic catalyst and can be deactivated by protonation from acidic impurities in the reactants or solvent.[2] Ensure that your carboxylic acid, alcohol, and solvent are free from strong acids. If necessary, purify your starting materials before use.
Possible Cause 3: Steric Hindrance
-
Solution: Sterically hindered carboxylic acids or alcohols can significantly slow down the reaction rate.[4][7] For such substrates, consider increasing the reaction temperature, extending the reaction time, or using a less sterically demanding activating agent if possible.
Issue 2: The reaction produces a complex mixture of products and byproducts.
Possible Cause 1: Formation of N-Acylurea (in Steglich Esterification)
-
Solution: As mentioned in the FAQs, this is a common side reaction. To minimize its formation, ensure that the DMAP is added correctly and is active. You can also try lowering the reaction temperature to slow down the rate of the rearrangement reaction relative to the desired esterification.
Possible Cause 2: Side Reactions of the Alcohol or Carboxylic Acid
-
Solution: Depending on the functionality of your substrates, other side reactions may be possible. For example, acid-sensitive substrates may not be well-tolerated in some esterification conditions.[8] In such cases, the mild conditions of a DMAP-catalyzed reaction are generally advantageous. If side reactions persist, a careful re-evaluation of the reaction conditions (temperature, solvent, and reaction time) is necessary.
Quantitative Data on Reaction Parameters
The yield of a DMAP-catalyzed esterification is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can influence the outcome of the reaction.
Table 1: Effect of Steric Hindrance on Ester Yield
| Carboxylic Acid | Alcohol | Yield (%) |
| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | 95 |
| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | 84 |
| 2,5-Cyclohexadiene-1-carboxylic acid | Isopropanol | 75 |
| 2,5-Cyclohexadiene-1-carboxylic acid | Cyclohexanol | 65 |
| 2,5-Cyclohexadiene-1-carboxylic acid | tert-Butanol | 65 |
Data adapted from a study on the esterification of 2,5-cyclohexadiene-1-carboxylic acid, illustrating the decrease in yield with increasing steric bulk of the alcohol.[9]
Table 2: General Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Notes |
| DMAP Loading | 0.05 - 2 mol% | Generally high yields within this range.[1][6] | Optimal loading can be substrate-dependent. |
| Temperature | Room Temperature to Reflux | Increased temperature can improve rates for hindered substrates, but may also promote side reactions. | The optimal temperature should be determined empirically. |
| Solvent | Aprotic solvents (e.g., DCM, THF, DMF) | Solvent choice can influence reaction rate and solubility of reactants. | Solvent-free conditions have also been shown to be highly effective.[1][6] |
| Stoichiometry | Equimolar or slight excess of one reactant | Using a slight excess of the less expensive or more readily available reactant can drive the reaction to completion. |
Experimental Protocols
Protocol 1: Standard Steglich Esterification Using DCC and DMAP
This protocol is a general procedure for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Alcohol (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), alcohol (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM, add a solution of DCC (1.1 equiv) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 N HCl to remove any remaining DMAP, followed by a saturated aqueous solution of NaHCO₃ and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Protocol 2: Troubleshooting Low Yield - Catalyst Activity Test
This protocol helps to determine if the low yield is due to an inactive DMAP catalyst.
Procedure:
-
Set up two parallel reactions using a well-characterized, reliable esterification reaction that is known to proceed in high yield with DMAP.
-
In the first reaction, use the batch of DMAP that is suspected to be of poor quality.
-
In the second reaction, use a fresh, unopened bottle of high-purity DMAP as a positive control.
-
Run both reactions under identical conditions (same substrates, solvent, temperature, and reaction time).
-
Compare the yields of the two reactions. A significantly lower yield in the reaction with the suspect DMAP indicates a problem with the catalyst's activity.
Visualizing Key Processes in DMAP-Catalyzed Esterification
The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.
Caption: The catalytic cycle of a DMAP-catalyzed esterification.
Caption: The competing pathways of ester and N-acylurea formation.
Caption: A logical workflow for troubleshooting low ester yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing N-acylation of DMAP as a Side Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of N-acylation of 4-Dimethylaminopyridine (DMAP) as an unwanted side reaction during acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-acylation of DMAP and why is it a problem?
A1: N-acylation of DMAP is a side reaction where the DMAP catalyst itself is acylated at the pyridine nitrogen to form a stable N-acylpyridinium salt. This is problematic for several reasons:
-
Catalyst deactivation: The N-acylated DMAP is no longer an effective catalyst, leading to a decrease in the reaction rate and potentially incomplete conversion of the starting material.
-
Reduced yield: Consumption of the acylating agent to form the N-acyl DMAP byproduct lowers the overall yield of the desired product.
-
Purification challenges: The N-acylpyridinium salt is an impurity that must be removed from the reaction mixture, which can complicate the purification process.
Q2: What is the mechanism of DMAP-catalyzed acylation and how does the N-acylation side reaction occur?
A2: In a typical DMAP-catalyzed acylation, DMAP acts as a nucleophilic catalyst. It reacts with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is a potent acylating species that readily transfers the acyl group to the nucleophile (e.g., an alcohol or amine), regenerating the DMAP catalyst.[2]
The N-acylation side reaction occurs when this highly reactive N-acylpyridinium intermediate, instead of reacting with the intended nucleophile, persists in the reaction mixture and becomes a stable, non-productive species. This can happen under specific conditions that disfavor the main reaction pathway.
Q3: Under what conditions is the N-acylation of DMAP more likely to occur?
A3: The formation of the stable N-acyl DMAP side product is favored under conditions where the rate of the desired acylation reaction is slow. Key factors include:
-
Sterically hindered nucleophiles: When the alcohol or amine is sterically bulky, its approach to the N-acylpyridinium intermediate is impeded, allowing the intermediate to accumulate.
-
Unreactive nucleophiles: Electronically poor or weakly nucleophilic substrates react slowly with the N-acylpyridinium intermediate, giving it more time to exist as a stable salt.
-
Excess acylating agent and DMAP: Using a large excess of the acylating agent and DMAP, especially in the absence of a reactive nucleophile, can drive the formation of the N-acylpyridinium salt.
-
Low temperatures: While low temperatures are often used to control reactions, they can also slow down the desired acylation to a greater extent than the formation of the N-acylpyridinium salt, leading to its accumulation, especially if the subsequent acylation step has a higher activation energy.[3]
Troubleshooting Guide
This guide will help you diagnose and solve issues related to the N-acylation of DMAP as a side reaction.
Problem: Low yield of the desired product and a significant amount of a polar, water-soluble byproduct is observed.
This is a classic symptom of DMAP N-acylation. The N-acylpyridinium salt is highly polar and often soluble in water.
Troubleshooting Workflow
References
Technical Support Center: Enhancing DMAP Selectivity in Polyfunctional Substrates
Welcome to the technical support center for optimizing the selectivity of 4-Dimethylaminopyridine (DMAP) in catalytic applications. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high selectivity in reactions with polyfunctional substrates.
Frequently Asked Questions (FAQs)
Q1: What is DMAP, and why is it a widely used catalyst?
A1: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst used in a wide range of organic reactions, most notably in acylation reactions.[1][2] Its catalytic activity stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.[2] This allows it to react with acylating agents, such as acid anhydrides, to form a highly reactive N-acylpyridinium intermediate, which then readily transfers the acyl group to a nucleophile like an alcohol.[2] This catalytic cycle significantly accelerates acylation reactions, often by orders of magnitude compared to uncatalyzed reactions or those using less nucleophilic catalysts like pyridine.[3]
Q2: What types of selectivity can be controlled in DMAP-catalyzed reactions?
A2: In the context of polyfunctional substrates, three main types of selectivity can be controlled:
-
Chemoselectivity: Differentiating between different types of functional groups. A common example is the selective acylation of an alcohol in the presence of an amine.
-
Regioselectivity: Differentiating between similar functional groups at different positions within a molecule. For instance, selectively acylating a primary alcohol over a secondary alcohol, or one specific secondary alcohol among several.[4][5]
-
Enantioselectivity: Differentiating between enantiomers in a racemic mixture, often achieved through kinetic resolution using chiral DMAP derivatives.
Q3: How can I improve the regioselectivity of DMAP-catalyzed acylation of a polyol?
A3: Improving regioselectivity often involves modifying the catalyst, the acylating agent, or the reaction conditions. For example, in the case of carbohydrates, functionalized DMAP catalysts have been developed to enhance selectivity for the primary 6-OH group.[5] The choice of acylating agent and the nature of its counterion can also dramatically influence the outcome. For instance, in the acetylation of octyl β-d-glucopyranoside, the counterion of the catalytic DMAP-acetyl complex was found to direct the acetylation towards secondary hydroxyl groups.[6][7]
Q4: Are there alternatives to DMAP that might offer better selectivity?
A4: Yes, several alternatives to DMAP can be considered. For certain applications, other nucleophilic catalysts or coupling agents might provide better selectivity. For instance, in some esterification reactions, using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives such as HOBt (Hydroxybenzotriazole) can be effective.[8] For specific regioselective acylations of carbohydrates, borinic acid catalysts have also been shown to be highly effective.[9]
Q5: What are polymer-supported DMAP catalysts, and what are their advantages?
A5: Polymer-supported DMAP (PS-DMAP) is a heterogeneous catalyst where DMAP is covalently attached to a solid polymer support, such as polystyrene.[10][11][12] The primary advantage of PS-DMAP is the simplified purification process; the catalyst can be easily removed from the reaction mixture by filtration.[13][14] This is particularly beneficial as removing residual DMAP can sometimes be challenging.[13][14] Furthermore, polymer-supported catalysts can often be recycled and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly.[12]
Troubleshooting Guides
Issue 1: Low or No Product Yield in DMAP-Catalyzed Esterification
| Possible Cause | Recommended Solution(s) |
| Insufficient Catalyst Activity | Ensure the DMAP used is pure and anhydrous. Consider increasing the catalyst loading, typically in the range of 1-10 mol%.[3] |
| Steric Hindrance | For sterically hindered alcohols or carboxylic acids, increase the reaction time and/or temperature. Ensure strictly anhydrous conditions, as water can hydrolyze the acylpyridinium intermediate.[15][16] |
| Formation of N-acylurea Side Product (in Steglich esterification) | Add a catalytic amount of DMAP (5-10 mol%) to act as an acyl transfer agent, which suppresses this side reaction by forming the more reactive acylpyridinium intermediate.[3][8] |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are soluble. In some cases, gentle heating may be required to dissolve the starting materials. |
Issue 2: Poor Selectivity (Chemoselectivity or Regioselectivity)
| Possible Cause | Recommended Solution(s) |
| Substrate Reactivity | The inherent reactivity of the functional groups may favor the undesired product. For example, primary alcohols are generally more reactive than secondary alcohols. |
| Reaction Conditions Not Optimized | Systematically vary the reaction temperature, solvent, and reaction time. Lowering the temperature can often enhance selectivity.[4] |
| Inappropriate Catalyst or Acylating Agent | Consider using a modified DMAP catalyst with specific functionalities to direct the reaction.[5] The steric bulk of the acylating agent can also influence selectivity; bulkier reagents may favor reaction at less sterically hindered sites.[15] |
Issue 3: Difficulty in Removing DMAP and/or Byproducts
| Possible Cause | Recommended Solution(s) |
| DMAP is a Basic Compound | Perform an acidic workup by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous KHSO₄).[13][17][18] The protonated DMAP will partition into the aqueous layer. This should only be done if the desired product is stable to acid. |
| Formation of Water-Soluble Copper Complex | Wash the organic phase with an aqueous solution of copper sulfate (CuSO₄). DMAP will form a water-soluble complex with copper and be extracted into the aqueous layer.[13][14] |
| Use of a Heterogeneous Catalyst | Employ a polymer-supported DMAP catalyst (PS-DMAP), which can be easily removed by filtration at the end of the reaction.[10][11][19] |
| Dicyclohexylurea (DCU) byproduct from DCC coupling | DCU is often insoluble in many organic solvents. After the reaction, the mixture can be filtered to remove the precipitated DCU. Cooling the reaction mixture can further decrease the solubility of DCU.[17] |
Data Presentation
Table 1: Regioselective Acylation of Octyl β-D-Glucopyranoside with Isobutyric Anhydride and DMAP [4]
| Substrate | Protecting Group at C6-OH | Temperature (°C) | Product (Major Isomer) | Regioselectivity (%) |
| Octyl β-D-glucopyranoside | -CH₃ | -40 | 3-O-isobutyryl | >99 |
| Octyl β-D-glucopyranoside | -TBS | -20 | 3-O-isobutyryl | >99 |
Table 2: Influence of Acylating Agent on Regioselectivity in the Acetylation of Octyl β-D-Glucopyranoside [6]
| Acylating Agent | Auxiliary Base | Major Product | Selectivity (%) |
| Acetyl Chloride | - | 6-O-acetate | 85 |
| Acetic Anhydride | K₂CO₃ | 3-O- and 4-O-acetate | High (preferential) |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Acylation of a 6-O-Protected Octyl β-D-Glucopyranoside [4]
-
Dissolve the 6-O-protected octyl β-D-glucopyranoside (1 equivalent) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -40 °C or -20 °C) using an appropriate cooling bath.
-
Add DMAP (catalytic amount, e.g., 0.1 equivalents) to the stirred solution.
-
Slowly add isobutyric anhydride (e.g., 1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few milliliters of methanol.
-
Allow the mixture to warm to room temperature and then concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired regiomer.
Protocol 2: Removal of DMAP from a Reaction Mixture via Acidic Wash [13][17]
-
After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Add a volume of dilute aqueous acid (e.g., 1M HCl or 5% KHSO₄) to the separatory funnel.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated DMAP will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the washing step with the dilute acid one or two more times to ensure complete removal of DMAP.
-
Wash the organic layer with water and then with brine to remove any residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of DMAP.
Visualizations
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Counterion-directed regioselective acetylation of octyl beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Regioselective Acylation of Diols and Triols: The Cyanide Effect. | Semantic Scholar [semanticscholar.org]
- 10. books.rsc.org [books.rsc.org]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Recyclable Polymer Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. silicycle.com [silicycle.com]
Technical Support Center: Effective Workup Procedures for DMAP-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching 4-Dimethylaminopyridine (DMAP)-catalyzed reactions and purifying their desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
DMAP Removal
Q1: How can I remove DMAP from my reaction mixture after the reaction is complete?
A1: The most common and effective method for removing the basic DMAP catalyst is to perform an acidic wash during the aqueous workup. Since DMAP is a base (pKa of its conjugate acid is ~9.7), it is readily protonated by an acid and becomes water-soluble, allowing for its extraction into the aqueous phase.[1][2][3][4]
Common acidic wash solutions include:
-
Saturated aqueous ammonium chloride (NH₄Cl)[2]
Q2: My product is sensitive to strong acids. What are my options for DMAP removal?
A2: If your product contains acid-labile functional groups (e.g., Boc-protecting groups, acetals), using strong acids like HCl should be avoided.[7] In such cases, consider the following alternatives:
-
Weak Acid Washes: Use a milder acidic solution, such as 5% aqueous KHSO₄ or dilute acetic acid.[1][7] Multiple washes may be necessary to ensure complete removal of DMAP.
-
Copper (II) Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate (e.g., 10% or saturated) can effectively remove DMAP.[1][2][8] DMAP, being a nitrogen-containing ligand, coordinates with the copper ions to form a water-soluble complex that partitions into the aqueous layer.[1][2]
-
Water Wash: DMAP has a significant water solubility (76 g/L at 25 °C).[4][9] Therefore, repeated washes with deionized water can effectively remove DMAP, especially if it is present in small catalytic amounts.[7]
-
Polymer-Supported DMAP: For future reactions, consider using a polymer-supported version of DMAP. This allows for the simple removal of the catalyst by filtration at the end of the reaction, eliminating the need for acidic washes.[1][2][3]
Q3: I have performed an acidic wash, but I still see DMAP in my ¹H NMR spectrum. What should I do?
A3: If residual DMAP persists after an initial acidic wash, consider the following troubleshooting steps:
-
Increase the number of washes: Perform additional washes with the acidic solution.
-
Increase the acid concentration: If your product is stable, a slightly more concentrated acid solution may be more effective.
-
Back-extraction: After the initial extraction, wash the combined organic layers again with the acidic solution.
-
Brine Wash: A final wash with brine (saturated aqueous NaCl) can help to break up any emulsions and further facilitate the separation of the organic and aqueous layers.
-
Chromatography: If all else fails, silica gel column chromatography can be used to separate the product from the more polar DMAP.[7]
Side Product and Reagent Removal
Q4: I used dicyclohexylcarbodiimide (DCC) in my esterification reaction, and now I have a white precipitate that is difficult to remove. What is it and how do I get rid of it?
A4: The white precipitate is dicyclohexylurea (DCU), a byproduct formed from DCC during the reaction.[3] DCU is notoriously insoluble in many common organic solvents, making its removal challenging.[3] Here are some strategies for removing DCU:
-
Filtration: The most straightforward method is to filter the reaction mixture through a pad of Celite® or a fritted glass funnel to remove the bulk of the insoluble DCU.[3] This is often done before the aqueous workup.
-
Crystallization/Precipitation: DCU has low solubility in cold solvents like dichloromethane (DCM) or diethyl ether.[3] Storing the reaction mixture in a freezer (-10 to -20 °C) can cause the DCU to precipitate, after which it can be removed by filtration.[3] You can also attempt to precipitate the DCU from a concentrated solution by adding a non-polar solvent like hexane.[3]
-
Chromatography: If traces of DCU remain, it can often be removed by silica gel column chromatography.[3]
Q5: Are there alternatives to DCC that produce more easily removable byproducts?
A5: Yes, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a common alternative to DCC.[3] The urea byproduct formed from EDC is water-soluble and can be easily removed with a standard aqueous workup, often eliminating the need for filtration of insoluble byproducts.[3]
Reaction Quenching and Workup Issues
Q6: My reaction mixture has formed an emulsion during the aqueous workup. How can I resolve this?
A6: Emulsions can form, especially when using solvents like benzene that are partially miscible with water.[8] To break an emulsion:
-
Add Brine: Washing with a saturated aqueous solution of NaCl (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filter through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to separate the layers.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.
Q7: I am observing a color change (yellow to red) in my acetylation reaction using DMAP, triethylamine (TEA), and acetic anhydride. What is causing this?
A7: The combination of acetic anhydride, triethylamine, and DMAP creates a highly reactive acetylating agent.[10] This potent mixture can lead to side reactions, such as the acetylation of the enol form of acetic anhydride itself, which can produce colored oligomeric byproducts.[10] To minimize this, it is recommended to add the DMAP catalyst last, after the substrate is already in the reaction mixture, and to use only a catalytic amount.[10]
Data Presentation
Table 1: Comparison of Common DMAP Quenching Methods
| Quenching Method | Reagent | Typical Concentration | Advantages | Disadvantages/Considerations |
| Acidic Wash | Hydrochloric Acid (HCl) | 0.5N - 2N | Highly effective for removing basic DMAP.[3][5] | Not suitable for acid-sensitive products.[7] |
| Potassium Bisulfate (KHSO₄) | 5% Aqueous | Milder acid, suitable for some acid-sensitive compounds; good layer separation.[1][6] | May require multiple washes for complete removal. | |
| Complexation | Copper (II) Sulfate (CuSO₄) | 10% - Saturated Aqueous | Effective for acid-sensitive products.[1][2][8] | The aqueous layer will turn purple, indicating complex formation.[8] |
| Aqueous Wash | Deionized Water | N/A | Mildest option, suitable for highly sensitive products.[7] | May require numerous washes due to the moderate solubility of DMAP.[7] |
| Filtration | Polymer-Supported DMAP | N/A | Simple filtration removes the catalyst; no aqueous wash needed for DMAP removal.[1][2][3] | Higher initial cost of the reagent. |
Experimental Protocols
Protocol 1: Standard Acidic Workup for DMAP Removal (for Acid-Stable Products)
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1N HCl (aq). Shake the funnel, vent frequently, and then allow the layers to separate. Drain and discard the aqueous (lower) layer.
-
Subsequent Washes: Repeat the wash with 1N HCl.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][11]
Protocol 2: Copper Sulfate Workup for DMAP Removal (for Acid-Sensitive Products)
-
Reaction Quenching and Dilution: Follow steps 1 and 2 from Protocol 1.
-
Copper Sulfate Wash: Transfer the diluted mixture to a separatory funnel and wash with 10% aqueous CuSO₄. The aqueous layer should turn a deep blue or purple color as it complexes with the DMAP.[8]
-
Repeat Washes: Continue washing with fresh portions of 10% CuSO₄ solution until no further color change is observed in the aqueous layer.[8]
-
Water Wash: Wash the organic layer with deionized water to remove any residual copper sulfate.
-
Brine Wash, Drying, and Concentration: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Decision workflow for quenching DMAP-catalyzed reactions.
Caption: Troubleshooting guide for workup of DCC/DMAP reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. 4-Dimethylaminopyridine CAS#: 1122-58-3 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Superior Catalytic Activity of DMAP in Acylation Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of esters and amides is a cornerstone of molecular construction. The choice of catalyst in acylation reactions can dramatically influence reaction rates, yields, and substrate scope. This guide provides a detailed comparison of two common catalysts, 4-Dimethylaminopyridine (DMAP) and pyridine, highlighting the profound difference in their catalytic efficacy through experimental data, detailed protocols, and mechanistic diagrams.
Executive Summary
4-Dimethylaminopyridine (DMAP) is a vastly superior catalyst to pyridine for acylation reactions, particularly for sterically hindered alcohols. This enhanced activity is attributed to its greater nucleophilicity, which leads to the formation of a highly reactive N-acylpyridinium intermediate. Experimental data indicates that DMAP can accelerate acylation reactions by a factor of up to 10,000 compared to the uncatalyzed reaction, while pyridine offers only a modest rate enhancement. This guide will delve into the quantitative differences, experimental procedures, and mechanistic underpinnings of this catalytic disparity.
Data Presentation: DMAP vs. Pyridine in the Acylation of Alcohols
| Parameter | DMAP | Pyridine | Reference Alcohol(s) | Acylating Agent |
| Catalyst Loading | 0.05 - 5 mol% | Often used as solvent or co-solvent (stoichiometric amounts) | Tertiary and hindered secondary alcohols | Acetic Anhydride |
| Reaction Time | Minutes to a few hours | Several hours to days | 1-Methylcyclohexanol, tert-butanol | Acetic Anhydride |
| Yield | High to quantitative (>95%) | Moderate to high, often incomplete for hindered substrates | 1-Methylcyclohexanol, tert-butanol | Acetic Anhydride |
| Relative Rate | Up to 10,000 times faster than uncatalyzed reaction | Modest rate enhancement over uncatalyzed reaction | Sterically hindered alcohols | Acetic Anhydride |
| Kinetic Order | First-order in alcohol, acylating agent, and DMAP[1] | Complex kinetics, often acting as a general base and nucleophilic catalyst | Cyclohexanol | Acetic Anhydride |
Mechanistic Insights: The Source of DMAP's Superiority
The catalytic activity of both DMAP and pyridine in acylation proceeds through a nucleophilic catalysis pathway. However, the key difference lies in the reactivity of the intermediate formed.
DMAP Catalytic Cycle: DMAP, being a potent nucleophile, attacks the acylating agent (e.g., acetic anhydride) to form a highly resonance-stabilized and thus, very reactive, N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to furnish the ester and regenerate the DMAP catalyst. The dimethylamino group's electron-donating nature significantly enhances the nucleophilicity of the pyridine nitrogen, facilitating the formation of the reactive intermediate.
Pyridine Catalytic Cycle: Pyridine is a weaker nucleophile and a weaker base compared to DMAP. While it can also form an N-acylpyridinium intermediate, this species is less reactive than the one derived from DMAP. Consequently, the rate of the subsequent reaction with the alcohol is much slower. In many cases, pyridine's primary role is to act as a base to neutralize the acidic byproduct of the reaction.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of DMAP and pyridine in acylation.
Caption: Catalytic cycle of DMAP in acylation.
Caption: Catalytic cycle of Pyridine in acylation.
Experimental Protocols
The following are representative experimental protocols for the acylation of a secondary alcohol, cyclohexanol, with acetic anhydride, using DMAP and pyridine as catalysts. These protocols are provided for illustrative purposes and may require optimization for different substrates.
Protocol 1: DMAP-Catalyzed Acetylation of Cyclohexanol
Materials:
-
Cyclohexanol
-
Acetic Anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a solution of cyclohexanol (1.0 g, 10 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add triethylamine (2.1 mL, 15 mmol) and DMAP (61 mg, 0.5 mmol, 5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.4 mL, 15 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (10 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude cyclohexyl acetate.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Pyridine-Catalyzed Acetylation of Cyclohexanol
Materials:
-
Cyclohexanol
-
Acetic Anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
To a solution of cyclohexanol (1.0 g, 10 mmol) in anhydrous pyridine (10 mL), add acetic anhydride (1.9 mL, 20 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove residual pyridine, followed by saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude cyclohexyl acetate.
-
Purify the product by flash column chromatography if necessary.
Conclusion
The evidence overwhelmingly supports the use of DMAP over pyridine as a catalyst for acylation reactions, especially when dealing with challenging substrates. Its superior nucleophilicity leads to a significantly more reactive intermediate, resulting in faster reaction times, higher yields, and the ability to acylate sterically hindered alcohols that are unreactive with pyridine. For researchers aiming to optimize synthetic routes and improve efficiency, DMAP is the clear catalyst of choice for a broad range of acylation transformations.
References
Navigating Acylation of Base-Sensitive Substrates: A Guide to DMAP Alternatives
For researchers, scientists, and drug development professionals, the acylation of molecules bearing base-sensitive functional groups presents a significant challenge. The widely used catalyst, 4-(dimethylamino)pyridine (DMAP), while highly effective, can lead to undesired side reactions such as elimination, epimerization, or decomposition in the presence of delicate substrates. This guide provides a comprehensive comparison of viable alternatives to DMAP, supported by experimental data, to facilitate the selection of the optimal catalyst for your specific needs.
The Challenge with DMAP
DMAP's high nucleophilicity and basicity, while contributing to its catalytic prowess, are also its primary drawbacks when dealing with base-sensitive substrates. The strong basic character of DMAP can abstract acidic protons, leading to unwanted elimination reactions, particularly in tertiary alcohols or substrates with good leaving groups. Furthermore, for chiral molecules with stereocenters prone to enolization, DMAP can catalyze epimerization, compromising the stereochemical integrity of the final product.
A Comparative Look at DMAP Alternatives
Several classes of catalysts have emerged as effective alternatives to DMAP for the acylation of base-sensitive substrates. These alternatives offer milder reaction conditions, different mechanisms of action, and, in some cases, improved recyclability. This section provides a detailed comparison of their performance.
Performance of DMAP Alternatives in Acylation Reactions
The following table summarizes the performance of various catalysts in the acylation of representative base-sensitive or sterically hindered alcohols. This data is compiled from various literature sources and is intended to provide a comparative overview.
| Catalyst | Substrate | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| DMAP | Diacetonide glucofuranose derivative (sterically hindered) | p-TsCl | Pyridine | RT then reflux | >120 (incomplete) | 49 | 20 | [1] |
| 1-Methylimidazole (MI) | Diacetonide glucofuranose derivative (sterically hindered) | p-TsCl | CH2Cl2/Et3N | RT | 3 | 92 | 40 | [1] |
| DMAP | 1-Methylcyclohexanol (tertiary alcohol) | Ac2O | Et3N | RT | - | - | - | [2] |
| Tributylphosphine | 1-Ethynylcyclohexanol (tertiary alcohol) | Ac2O | No solvent | RT | 1 | 65 | 5-15 | |
| Bi(OTf)3 | Various tertiary alcohols | Various anhydrides | Various | RT | - | High | - | [3] |
| Sc(OTf)3 | Sterically hindered secondary/tertiary alcohols | Various anhydrides | Various | - | - | High | - | |
| Polymer-supported DMAP | 1-Methylcyclohexanol | Ac2O | - | - | - | - | - |
Key Classes of DMAP Alternatives
1. Milder Nitrogenous Bases:
-
1-Methylimidazole (MI): MI is a less basic but still highly effective nucleophilic catalyst.[1] Its lower basicity significantly reduces the risk of base-induced side reactions. It has been shown to be superior to DMAP in the tosylation of sterically hindered alcohols, providing higher yields in shorter reaction times under milder conditions.[1]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is particularly useful when a strong base is required for deprotonation but nucleophilic catalysis is undesirable. It can be effective in promoting acylations where DMAP might cause side reactions.
2. Phosphine Catalysts:
-
Tributylphosphine (Bu3P): This phosphine is a potent nucleophilic catalyst for acylation reactions. Its mechanism is analogous to that of DMAP, involving the formation of a highly reactive acylphosphonium species. While it is a strong nucleophile, its basicity is lower than DMAP, making it a suitable alternative for certain base-sensitive substrates.
3. N-Heterocyclic Carbenes (NHCs):
-
NHCs are a class of highly versatile organocatalysts that have proven effective in a wide range of reactions, including esterifications.[4] They are strong nucleophiles and can activate acyl donors under mild conditions. Their utility with base-sensitive substrates lies in their ability to operate under neutral or even slightly acidic conditions, thus avoiding base-mediated decomposition pathways.
4. Lewis Acid Catalysts:
-
Scandium(III) triflate (Sc(OTf)3) and Bismuth(III) triflate (Bi(OTf)3): For substrates that are tolerant of acidic conditions, Lewis acids can be excellent catalysts for acylation.[3] They activate the acylating agent towards nucleophilic attack by the alcohol. These catalysts are particularly effective for the acylation of sterically hindered and tertiary alcohols, where DMAP-catalyzed reactions can be sluggish and lead to elimination.[3] Bi(OTf)3 is noted for its applicability to a wide range of alcohols, including those with acid-labile protecting groups.[3]
5. Polymer-Supported Catalysts:
-
Polymer-supported DMAP (PS-DMAP): To address the issue of catalyst removal, DMAP can be immobilized on a solid support. This allows for easy separation of the catalyst from the reaction mixture by simple filtration, which is particularly beneficial when dealing with sensitive products that may not withstand aqueous workups. The catalytic activity of PS-DMAP is often comparable to its homogeneous counterpart.
Experimental Protocols
General Procedure for Acylation using 1-Methylimidazole (MI):
To a solution of the alcohol (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (CH2Cl2), 1-methylimidazole (0.4 equiv) is added. The acylating agent (e.g., acid anhydride or acyl chloride, 1.2 equiv) is then added dropwise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH2Cl2 and washed successively with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Acylation using Tributylphosphine:
To a mixture of the alcohol (1.0 equiv) and triethylamine (1.5 equiv), tributylphosphine (5-15 mol%) and the acid anhydride (1.3-1.5 equiv) are added. The reaction is stirred at room temperature. For highly reactive substrates, the reaction can be performed without a solvent. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by dilute acid extraction to remove the amine and phosphine, followed by purification of the product.
General Procedure for Lewis Acid-Catalyzed Acylation (e.g., Bi(OTf)3):
To a solution of the alcohol (1.0 equiv) and the acid anhydride (1.5 equiv) in a suitable solvent (e.g., CH2Cl2 or MeCN), Bi(OTf)3 (1-5 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The residue is purified by column chromatography.[3]
Visualizing Reaction Pathways
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: Comparative nucleophilic catalysis pathways for DMAP and 1-Methylimidazole.
Caption: General experimental workflow for Lewis acid-catalyzed acylation.
Conclusion
The choice of catalyst for the acylation of base-sensitive substrates is critical for achieving high yields and preserving the integrity of the molecule. While DMAP remains a powerful and widely used catalyst, its inherent basicity can be detrimental in certain contexts. Milder nitrogenous bases like 1-methylimidazole, phosphines such as tributylphosphine, N-heterocyclic carbenes, and Lewis acids like Sc(OTf)3 and Bi(OTf)3 offer a range of effective alternatives. For ease of purification, particularly with sensitive products, polymer-supported DMAP is an excellent choice. By carefully considering the nature of the substrate and the potential for side reactions, researchers can select the most appropriate catalyst from this toolbox to ensure successful and clean acylation reactions.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Diethylaminopyridine vs. 4-DMAP: A Comparative Guide to Catalytic Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of chemical synthesis. This guide provides a detailed comparison of the catalytic efficiency of 2-Diethylaminopyridine and the widely used 4-(Dimethylamino)pyridine (4-DMAP), with a focus on their application in acylation reactions.
While direct quantitative experimental data comparing the catalytic efficiency of this compound and 4-DMAP is limited in publicly available literature, a robust qualitative and theoretical comparison can be made based on established principles of chemical reactivity, including electronic and steric effects. This guide synthesizes these principles to provide a predictive overview of their relative performance.
Executive Summary
4-DMAP is widely recognized as a "super catalyst" for acylation and a variety of other reactions due to its high nucleophilicity, a consequence of the electron-donating dimethylamino group at the 4-position of the pyridine ring. In contrast, while this compound also possesses an electron-donating group, its position adjacent to the ring nitrogen introduces significant steric hindrance. This steric crowding is expected to impede the catalyst's ability to participate in the key steps of the catalytic cycle, rendering it a significantly less efficient catalyst for acylation compared to 4-DMAP.
Detailed Comparison of Catalytic Properties
| Feature | This compound | 4-(Dimethylamino)pyridine (4-DMAP) | Rationale |
| Catalytic Activity | Expected to be significantly lower | High | The catalytic activity of aminopyridines in acylation is primarily driven by the nucleophilicity of the pyridine ring nitrogen. |
| Nucleophilicity of Ring Nitrogen | Lower | Higher | The diethylamino group at the 2-position sterically hinders the approach of electrophiles to the ring nitrogen. In 4-DMAP, the dimethylamino group at the 4-position enhances the nucleophilicity of the ring nitrogen through resonance without causing steric hindrance. |
| Formation of Acylpyridinium Intermediate | Slower and less favorable | Fast and favorable | The formation of the key N-acylpyridinium intermediate is a crucial step in the catalytic cycle. Steric hindrance in this compound is expected to increase the activation energy for this step. |
| Steric Hindrance | High | Low | The proximity of the bulky diethylamino group to the reactive nitrogen center in this compound creates significant steric congestion. The 4-position of the dimethylamino group in 4-DMAP is remote from the ring nitrogen, minimizing steric effects. |
| Electronic Effects | Electron-donating | Strongly electron-donating | Both dialkylamino groups are electron-donating, which increases the electron density on the pyridine ring and enhances the nucleophilicity of the ring nitrogen. However, the steric effects in the 2-isomer are the dominant factor influencing its catalytic activity. |
| pKa of Conjugate Acid | Not readily available | 9.7[1] | The pKa is an indicator of basicity but not a direct measure of nucleophilicity in this context. |
Catalytic Mechanism: The Role of the N-Acylpyridinium Intermediate
The catalytic efficacy of 4-DMAP in acylation reactions stems from its ability to act as a nucleophilic catalyst.[2] The reaction proceeds through the formation of a highly reactive N-acylpyridinium intermediate.[2] This intermediate is a more potent acylating agent than the starting acylating agent (e.g., an acid anhydride).[2] The catalytic cycle can be summarized as follows:
-
Nucleophilic Attack: The highly nucleophilic pyridine nitrogen of 4-DMAP attacks the electrophilic carbonyl carbon of the acylating agent, forming the N-acylpyridinium intermediate.
-
Acyl Transfer: The alcohol or amine substrate then attacks the activated carbonyl carbon of the N-acylpyridinium intermediate.
-
Product Formation and Catalyst Regeneration: The acyl group is transferred to the substrate, forming the desired ester or amide, and regenerating the 4-DMAP catalyst.
For this compound, the initial nucleophilic attack to form the analogous N-acylpyridinium intermediate would be significantly hindered by the two ethyl groups adjacent to the nitrogen atom. This steric clash would likely result in a much slower reaction rate and overall lower catalytic efficiency.
Experimental Protocols
While no direct comparative studies were found, a general experimental workflow for evaluating the catalytic efficiency of aminopyridine catalysts in an acylation reaction is provided below. This protocol can be adapted to compare this compound and 4-DMAP under identical conditions.
Objective: To compare the catalytic efficiency of this compound and 4-DMAP in the acetylation of a secondary alcohol.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol)
-
Acetic anhydride
-
This compound
-
4-DMAP
-
Anhydrous solvent (e.g., dichloromethane)
-
Internal standard (e.g., dodecane) for GC analysis
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In separate, dry reaction vessels, a solution of the secondary alcohol and the internal standard in the anhydrous solvent is prepared.
-
Catalyst Addition: To each vessel, a specific molar percentage of either this compound or 4-DMAP is added.
-
Reaction Initiation: Acetic anhydride is added to each reaction vessel to initiate the reaction.
-
Monitoring Reaction Progress: Aliquots are taken from each reaction mixture at regular time intervals.
-
Workup: Each aliquot is quenched with the quenching solution, and the organic layer is separated.
-
Analysis: The organic layers are dried and analyzed by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the product by comparing the peak areas relative to the internal standard.
-
Data Comparison: The reaction rates and final yields obtained with each catalyst are compared to determine their relative catalytic efficiency.
References
A Comparative Kinetic Study: DMAP-Catalyzed vs. Uncatalyzed Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of acylation reactions with and without the use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst. The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.
Introduction
Acylation is a fundamental transformation in organic synthesis, crucial for the formation of esters and amides. While these reactions can proceed without a catalyst, they are often slow. 4-(Dimethylamino)pyridine (DMAP) is widely recognized as a highly efficient nucleophilic catalyst that can dramatically accelerate acylation reactions.[1][2] This guide delves into the kinetic differences between DMAP-catalyzed and uncatalyzed acylation reactions, providing quantitative data and detailed experimental protocols.
Reaction Mechanisms
The presence of DMAP introduces a more efficient reaction pathway compared to the uncatalyzed reaction.
Uncatalyzed Acylation: In the absence of a catalyst, the acylation of an alcohol with an acid anhydride is a slow process. The alcohol directly attacks the carbonyl group of the anhydride, proceeding through a high-energy tetrahedral intermediate.
DMAP-Catalyzed Acylation: The currently accepted mechanism for DMAP-catalyzed acylation involves a nucleophilic catalysis pathway. DMAP, being a potent nucleophile, first attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion pair.[1][3] This intermediate is then readily attacked by the alcohol to form the ester product and regenerate the DMAP catalyst.[1][2] An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct.[1][2]
Kinetic Data Comparison
The catalytic effect of DMAP is evident in the significant increase in reaction rates. The kinetics of the DMAP-catalyzed acetylation of cyclohexanol with acetic anhydride in dichloromethane has been found to be first-order with respect to the acetic anhydride, cyclohexanol, and DMAP, and zero-order with respect to the auxiliary base, triethylamine.[3][4]
The reaction kinetics for both catalyzed and uncatalyzed reactions can be described by a rate law that includes terms for both pathways.[5][6]
Rate = kuncat[Alcohol][Anhydride] + kcat[Alcohol][Anhydride][DMAP]
Steric hindrance in both the alcohol and the anhydride affects the rates of both the catalyzed and uncatalyzed reactions. However, the steric effects are more pronounced in the DMAP-catalyzed reaction.[5] For instance, the reaction of cyclohexanol with acetic anhydride is 526 times faster than with the bulkier pivalic anhydride in the uncatalyzed reaction.[5] In the DMAP-catalyzed reaction, this difference in reactivity between acetic and pivalic anhydride exceeds a factor of 8000 for the same alcohol.[5]
| Reaction Components | Catalyst | Rate Constant (k) | Relative Rate |
| Cyclohexanol + Acetic Anhydride | None | kuncat | 1 |
| Cyclohexanol + Acetic Anhydride | DMAP | kcat | >> 1 (Significantly Faster) |
| Cyclohexanol + Pivalic Anhydride | None | k'uncat | k'uncat < kuncat |
| Cyclohexanol + Pivalic Anhydride | DMAP | k'cat | k'cat << kcat |
Table 1: Qualitative Comparison of Rate Constants for Acylation Reactions.
Experimental Protocols
The following are generalized protocols for conducting kinetic studies of uncatalyzed and DMAP-catalyzed acylation reactions.
Materials:
-
Alcohol (e.g., cyclohexanol)
-
Acylating agent (e.g., acetic anhydride)
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP)
-
Auxiliary base (e.g., triethylamine, NEt₃)
-
Solvent (e.g., dichloromethane, DCM)
-
Internal standard for GC analysis (e.g., decane)
-
Quenching agent (e.g., methanol)
General Procedure for Kinetic Measurement:
A common method for monitoring the progress of these reactions is Reaction Progress Kinetic Analysis (RPKA) using Gas Chromatography (GC).[1]
-
Reaction Setup: In a thermostated reaction vessel, dissolve the alcohol, DMAP (for catalyzed reactions), and the internal standard in the solvent.
-
Initiation: Add the acylating agent and the auxiliary base to initiate the reaction.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent, such as methanol, which rapidly consumes any remaining acylating agent.
-
Analysis: Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the product and remaining reactants over time.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. The order of the reaction with respect to each component can be determined by systematically varying their initial concentrations.
Conclusion
DMAP is a highly effective catalyst for acylation reactions, significantly increasing reaction rates by providing a lower energy mechanistic pathway through the formation of a reactive N-acylpyridinium intermediate. Kinetic studies confirm the dramatic rate enhancement and reveal a first-order dependence on the alcohol, acylating agent, and DMAP. While steric hindrance impacts both uncatalyzed and catalyzed reactions, the effect is much more pronounced in the presence of DMAP. For researchers in drug development and other scientific fields, utilizing DMAP can lead to more efficient and faster synthesis of target molecules. However, for substrates with significant steric bulk, the uncatalyzed pathway may become more competitive.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Product Purity in DMAP-Catalyzed Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This is particularly critical in reactions catalyzed by 4-dimethylaminopyridine (DMAP), a highly efficient but potentially problematic catalyst. This guide provides an objective comparison of analytical techniques for validating product purity post-synthesis, offers insights into alternative catalysts, and presents supporting experimental methodologies.
The Challenge of Purity in DMAP-Catalyzed Reactions
DMAP is a widely used and highly effective nucleophilic catalyst in organic synthesis, particularly for acylation, esterification, and etherification reactions.[1][2] Its catalytic prowess stems from the formation of a highly reactive N-acylpyridinium intermediate.[3] However, the very reactivity of DMAP and the nature of the reactions it catalyzes can lead to a range of impurities. These can include unreacted starting materials, byproducts from the coupling reagents (e.g., carboxylic acids from anhydrides), and residual DMAP itself, which is known for its toxicity.[2] In some cases, side reactions can also lead to the formation of carbonate and alcohol-type byproducts.[4] Therefore, rigorous purity validation is not just a matter of good practice but a critical step for the integrity of downstream applications.
Comparing Analytical Techniques for Purity Determination
A multi-pronged approach, employing orthogonal analytical techniques, is the most robust strategy for confirming the purity of a synthesized compound.[5][6] Each method provides a different perspective on the sample's composition, and their collective data builds a comprehensive purity profile.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase.[5] | Proportionality between the integrated NMR signal response and the number of atomic nuclei.[5] | Separation by chromatography followed by mass-to-charge ratio determination of ionized molecules.[7] |
| Purity Assessment | Quantification of the main peak area relative to the total peak area of all components.[5] | Absolute or relative quantification of the main compound against a certified internal standard.[5][8] | Identification and semi-quantification of impurities based on their mass and chromatographic retention time.[7] |
| Strengths | High sensitivity for non-volatile impurities, excellent for resolving complex mixtures, widely available. | Provides structural information, can quantify non-chromophoric compounds, direct measurement without a reference standard of the analyte.[6] | High sensitivity and selectivity, provides molecular weight information for impurity identification.[7] |
| Limitations | Requires a chromophore for UV detection, quantification can be inaccurate for co-eluting impurities, reference standards needed for impurity identification. | Lower sensitivity compared to HPLC, can be complex for samples with overlapping signals, requires a high-purity internal standard.[7] | Quantification can be challenging due to differences in ionization efficiency, not all compounds are readily ionizable. |
Alternatives to DMAP Catalysis
Given the toxicity of DMAP and potential purification challenges, several alternatives are available, each with its own set of advantages and disadvantages.
| Catalyst/Method | Advantages | Disadvantages |
| Pyridine/Triethylamine | Less toxic than DMAP, readily available, lower cost. | Significantly lower catalytic activity compared to DMAP, may require harsher reaction conditions (e.g., heating). |
| 1-Hydroxybenzotriazole (HOBt) | Often used as an additive in amide and ester couplings to suppress side reactions and racemization. | Typically used in conjunction with a carbodiimide (e.g., DCC, EDC), not a direct replacement for DMAP's nucleophilic catalysis.[9] |
| Polymer-supported DMAP | Simplifies purification as the catalyst can be removed by filtration. | Can have lower catalytic activity than free DMAP, higher cost. |
| Dicyclohexylcarbodiimide (DCC) / N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Effective for amide and ester bond formation. | Produces urea byproducts that can be difficult to remove, DCC is a known allergen.[9] |
| 9-Azajulolidine | Shows enhanced catalytic activity for sterically hindered alcohols compared to DMAP. | Less commonly used and may be more expensive. |
Experimental Protocols
General Protocol for Product Purification Post-DMAP Catalysis
-
Reaction Quenching: Upon reaction completion, cool the reaction mixture to room temperature.
-
Aqueous Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl or aqueous CuSO4 solution) to remove DMAP and other basic impurities, followed by a saturated sodium bicarbonate solution to neutralize any acidic components, and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product using column chromatography on silica gel with an appropriate solvent system to separate the desired product from any remaining impurities.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used for a wide range of organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 215 nm or 254 nm).[11] Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
Quantitative NMR (qNMR) for Purity Determination
-
Instrumentation: A high-field NMR spectrometer.
-
Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh a specific amount of the purified product and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent.
-
Data Acquisition: Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow and Comparisons
Caption: Workflow for synthesis, purification, and purity validation.
Caption: Logical comparison of DMAP with alternative catalysts.
Caption: Example signaling pathway for a kinase inhibitor.
References
- 1. Application of Efficient Catalyst DMAP [en.highfine.com]
- 2. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
The Catalyst Conundrum: A Cost-Benefit Analysis of DMAP in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of a catalyst in large-scale synthesis is a critical decision that balances efficiency, cost, and safety. 4-Dimethylaminopyridine (DMAP) is a widely used and highly effective nucleophilic catalyst, particularly in acylation reactions. However, its cost and toxicity necessitate a thorough evaluation of its benefits against viable alternatives. This guide provides a comprehensive comparison to inform this crucial decision-making process.
Executive Summary
4-Dimethylaminopyridine (DMAP) is a superior catalyst for a variety of chemical transformations, most notably in acylation and esterification reactions, due to its exceptional ability to accelerate reaction rates and improve yields, even with sterically hindered substrates.[1] Its catalytic prowess stems from the formation of a highly reactive N-acylpyridinium intermediate.[2][3] However, the significant cost and notable toxicity of DMAP are major considerations in large-scale industrial applications.[4][5]
This guide presents a comparative analysis of DMAP against common alternatives such as pyridine, triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1-Hydroxybenzotriazole (HOBt). Furthermore, it explores the potential of recyclable alternatives like polymer-supported DMAP and DMAP hydrochloride (DMAP·HCl) which aim to mitigate the drawbacks of homogeneous DMAP. The following sections provide a detailed breakdown of performance data, cost comparisons, safety profiles, and experimental protocols to equip researchers with the necessary information for strategic catalyst selection.
Data Presentation: A Comparative Overview
The selection of an appropriate catalyst is a multi-faceted decision. The following tables provide a summary of quantitative data to facilitate a direct comparison between DMAP and its alternatives in terms of performance, cost, and safety.
Table 1: Catalyst Performance in Acylation Reactions
| Catalyst | Typical Catalyst Loading (mol%) | Relative Reaction Rate | Typical Yield (%) | Notes |
| DMAP | 0.1 - 5 | Very High | >95 | Highly effective for sterically hindered alcohols.[1] |
| Pyridine | Stoichiometric or catalytic | Low | Variable | Significantly lower reaction rates compared to DMAP.[4] |
| Triethylamine (TEA) | Stoichiometric | Low to Moderate | Variable | Primarily acts as a base; less effective as a nucleophilic catalyst.[6] |
| DBU | 1 - 10 | High | >90 | Strong, non-nucleophilic base; effective in promoting reactions.[7][8] |
| HOBt | 5 - 20 | Moderate to High | >90 | Commonly used as an additive in peptide coupling to reduce racemization.[9][10] |
| Polymer-Supported DMAP | 5 - 15 | High | >90 | Recyclable, offering a greener and more cost-effective alternative.[11][12] |
| DMAP·HCl | 1 - 10 | High | >88 | Recyclable and safer to handle than DMAP. |
Table 2: Cost Comparison for Large-Scale Synthesis
| Catalyst | Price per kg (USD, approximate) | Key Cost Considerations |
| DMAP | $180 - $280[2] | High initial cost, but lower loading can sometimes offset this. Potential for catalyst recovery and reuse can improve economics. |
| Pyridine | $2.50 - $4.20[2][13] | Low cost, but higher loading and lower efficiency may increase overall process costs. |
| Triethylamine (TEA) | $2.74 - $3.50[14][15] | Low cost, but often requires co-catalysts for efficient reactions. |
| DBU | ~$20 - $40 | Moderate cost, with high efficiency in certain applications.[11] |
| HOBt | ~$200 - $400 (for smaller quantities)[16][17][18] | Higher cost, primarily used in high-value applications like peptide synthesis. Bulk pricing may be lower. |
| Polymer-Supported DMAP | ~$34,400 (for 5g at 3.0 mmol/g loading)[19] | Very high initial cost, but recyclability over multiple cycles can lead to long-term cost savings.[11][12] |
Table 3: Safety and Environmental Profile
| Catalyst | LD50 (Oral, Rat) | Key Hazards | Environmental Impact |
| DMAP | 140 mg/kg[20] | Highly toxic, readily absorbed through the skin, corrosive.[3][5] | Potential for environmental persistence; requires careful waste management. |
| Pyridine | 891 mg/kg[21][22][23] | Flammable, harmful if swallowed or inhaled, skin and eye irritant.[21] | Readily biodegradable in soil and water, but industrial discharge is a concern.[24][25][26][27][28] |
| Triethylamine (TEA) | 460 - 730 mg/kg[6][29][30][31] | Flammable, corrosive, causes severe skin and eye damage. | Volatile organic compound (VOC), contributes to air pollution. |
| DBU | Not readily available | Strong base, corrosive. | Considered a greener catalyst option due to its recoverability and high efficiency.[20][32] |
| HOBt | >2000 mg/kg[33] | Can be explosive when dry.[10][34] | Biodegradable, but its environmental fate in large-scale use is not well-documented.[35] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing catalyst performance. Below are representative procedures for the acylation of a secondary alcohol using DMAP and a common alternative, pyridine.
Protocol 1: DMAP-Catalyzed Acylation of a Secondary Alcohol (e.g., Cyclohexanol)
This protocol is suitable for less reactive secondary alcohols, leveraging the high catalytic activity of DMAP.[29]
Materials:
-
Secondary alcohol (e.g., Cyclohexanol, 1.0 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq.)
-
Triethylamine (TEA, 1.5 eq.)
-
Acylating agent (e.g., Acetic Anhydride, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol and DMAP in anhydrous DCM to a concentration of approximately 0.2 M.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by Thin Layer Chromatography (TLC) analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure ester.
Protocol 2: Pyridine-Catalyzed Acylation of a Primary Alcohol
This protocol outlines a general procedure for the acylation of a primary alcohol where pyridine serves as both the catalyst and the base.[29]
Materials:
-
Primary alcohol (e.g., Benzyl alcohol, 1.0 eq.)
-
Pyridine (1.2 eq.)
-
Acylating agent (e.g., Benzoyl Chloride, 1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol.
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M).
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction with 1 M HCl.
-
Extract the mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer with anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualization
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Pyridine = 99 110-86-1 [sigmaaldrich.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 121-44-8 Cas No. | Triethylamine | Apollo [store.apolloscientific.co.uk]
- 5. 4-(Dimethylamino)pyridine (DMAP), 25 g, CAS No. 1122-58-3 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. redox.com [redox.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. globallinker.com [globallinker.com]
- 11. nbinno.com [nbinno.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Pyridine at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. chemimpex.com [chemimpex.com]
- 16. apexbt.com [apexbt.com]
- 17. store.p212121.com [store.p212121.com]
- 18. 1 - Hydroxybenzotriazole hydrate (HOBt hydrate) [anaspec.com]
- 19. 聚合物键合型 4-(二甲氨基)吡啶 extent of labeling: ~3.0 mmol/g "DMAP" loading, matrix crosslinked with 2% DVB | Sigma-Aldrich [sigmaaldrich.com]
- 20. tandfonline.com [tandfonline.com]
- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 22. fishersci.com [fishersci.com]
- 23. chempurebrand.com [chempurebrand.com]
- 24. researchgate.net [researchgate.net]
- 25. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 26. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. gov.uk [gov.uk]
- 28. atsdr.cdc.gov [atsdr.cdc.gov]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. cdn.lasec.co.za [cdn.lasec.co.za]
- 31. covachem.com [covachem.com]
- 32. researchgate.net [researchgate.net]
- 33. fishersci.co.uk [fishersci.co.uk]
- 34. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. severnbiotech.com [severnbiotech.com]
A Comparative Guide to Spectroscopic Methods for the Quantification of 4-Dimethylaminopyridine (DMAP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various spectroscopic methods for the quantitative analysis of 4-Dimethylaminopyridine (DMAP), a widely used catalyst in organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and purity of pharmaceutical products and research compounds. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), UV-Visible (UV-Vis) Spectrophotometry, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Performance Comparison of Analytical Methods
The choice of a suitable analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of different spectroscopic methods for the quantification of DMAP.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 4.46 ppm[1] / 0.03 µg/mL | 14.87 ppm[1] / 0.1 µg/mL | 15 - 450 ppm[1] | Robust, reliable, widely available | Moderate sensitivity, potential for matrix interference |
| LC-MS/MS | Not explicitly found | 0.1 ppm | 0.1 - 10 ppm | High sensitivity and selectivity | Higher cost and complexity of instrumentation |
| UV-Vis Spectrophotometry | Data not available | Data not available | Data not available | Simple, rapid, and cost-effective | Lower selectivity, susceptible to interfering substances |
| qNMR Spectroscopy | < 10 µM (general)[2] | Dependent on accuracy needs[2] | Wide dynamic range[2] | Absolute quantification without a specific reference standard, provides structural information | Lower sensitivity compared to MS, higher instrument cost |
| Fluorescence Spectroscopy | Data not available | Data not available | Data not available | Potentially very high sensitivity and selectivity | DMAP is not natively fluorescent, requires derivatization |
Experimental Workflows and Logical Relationships
A general workflow for the spectroscopic quantification of DMAP in a sample involves several key steps, from sample preparation to data analysis. The specific parameters within each step will vary depending on the chosen method.
Caption: General experimental workflow for the spectroscopic quantification of DMAP.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the separation of DMAP from other components in the sample matrix using liquid chromatography, followed by its detection and quantification using a UV detector.
a. Chromatographic Conditions:
-
Column: Silica column (150 mm × 4 mm, 3 µm) for Hydrophilic Interaction Liquid Chromatography (HILIC) mode.[1]
-
Mobile Phase: A mixture of water and acetonitrile (15:85, v/v) containing 10.0 mM ammonium acetate, with the pH adjusted to 6.2.[1]
-
Flow Rate: 1.3 mL/min.[1]
-
Detection Wavelength: 258 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of DMAP reference standard in the mobile phase to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 15 - 450 ppm).[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For impurity testing in a drug substance, a sample concentration of 10.0 mg/mL can be used.[1]
c. Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area of DMAP for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of DMAP in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method couples the separation power of LC with the precise detection and quantification capabilities of tandem mass spectrometry.
a. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 column is often used for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for DMAP.
-
MRM Transitions: Specific precursor-to-product ion transitions for DMAP would need to be optimized (e.g., monitoring the transition of the protonated molecule to a characteristic fragment ion).
b. Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, prepare stock and working standard solutions in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare sample solutions by dissolving the sample in the same solvent to a concentration within the validated linear range (e.g., 0.1 - 10 ppm).
c. Analysis and Quantification:
-
Inject the standards and samples into the LC-MS/MS system.
-
Monitor the specific MRM transitions for DMAP.
-
Construct a calibration curve based on the peak areas of the calibration standards.
-
Quantify DMAP in the sample using the calibration curve.
UV-Visible (UV-Vis) Spectrophotometry
This technique offers a simple and rapid approach for the quantification of DMAP, particularly in samples with a relatively simple matrix.
a. Instrumental Parameters:
-
Spectrophotometer: A double beam UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): The λmax for DMAP should be determined by scanning a standard solution in the chosen solvent.
-
Solvent: A suitable UV-grade solvent in which DMAP is soluble and stable, and which does not interfere with the measurement (e.g., methanol, ethanol, or a buffered aqueous solution).
b. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of DMAP of a known concentration in the selected solvent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample in the same solvent and dilute as necessary to ensure the absorbance falls within the linear range of the calibration curve.
c. Analysis and Quantification:
-
Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of DMAP in the sample from the calibration curve using its measured absorbance.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. Quantification is achieved by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.
a. NMR Spectrometer and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in which both the sample and the internal standard are soluble.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum with at least one resonance signal that does not overlap with any signals from the sample (e.g., maleic acid, dimethyl sulfone).
-
Acquisition Parameters: Key parameters such as the relaxation delay (d1) must be optimized to ensure full relaxation of all relevant nuclei for accurate integration. A longer d1 (e.g., 5 times the longest T1 relaxation time) is crucial.
b. Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
c. Data Acquisition and Processing:
-
Acquire the 1H NMR spectrum using the optimized parameters.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected, well-resolved signals of both DMAP and the internal standard.
d. Quantification:
-
Calculate the concentration of DMAP using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration of DMAP
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = DMAP
-
IS = Internal Standard
-
Signaling Pathways and Logical Relationships
The choice of analytical method is often guided by the specific requirements of the analysis, such as the need for high sensitivity for trace-level impurity analysis or the desire for a rapid, cost-effective method for routine quality control.
Caption: Decision tree for selecting a suitable spectroscopic method for DMAP quantification.
Conclusion
The quantification of DMAP can be effectively achieved using a variety of spectroscopic techniques. HPLC-UV offers a robust and widely accessible method suitable for many applications. For analyses requiring higher sensitivity and selectivity, such as the determination of trace-level impurities, LC-MS/MS is the preferred method. UV-Vis spectrophotometry provides a simple and rapid option for the analysis of less complex samples. qNMR stands out for its ability to provide absolute quantification without a specific DMAP standard and offers valuable structural information. The choice of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample complexity, and available resources.
References
The Quest for Superior Catalysis: A Comparative Guide to Potent DMAP Analogues
In the realm of organic synthesis, 4-(Dimethylamino)pyridine (DMAP) has long been revered as a highly efficient nucleophilic catalyst, particularly for acylation reactions. However, the continuous pursuit of enhanced reactivity, selectivity, and broader substrate scope has spurred the development of a new generation of DMAP analogues. These novel catalysts often exhibit significantly greater potency, enabling lower catalyst loadings, faster reaction times, and the ability to functionalize previously unreactive, sterically hindered substrates. This guide provides a comparative overview of prominent classes of these advanced DMAP analogues, supported by available experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalyst for their specific needs.
The Mechanism of DMAP Catalysis in Acylation
The catalytic prowess of DMAP and its analogues in acylation reactions stems from their ability to act as superior acyl transfer agents. The generally accepted mechanism involves the initial reaction of the pyridine nitrogen with an acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent acylating agent, facilitating the rapid transfer of the acyl group to a nucleophile, such as an alcohol. The catalyst is then regenerated, completing the catalytic cycle.
Caption: Generalized catalytic cycle for DMAP analogue-catalyzed acylation.
Classes of More Potent DMAP Analogues
The efforts to enhance the catalytic activity of DMAP have led to the development of several distinct classes of analogues, primarily categorized by the structural modifications made to the parent DMAP molecule.
Conformationally Restricted Analogues
By locking the conformation of the dialkylamino group, the lone pair of electrons on the nitrogen can be better aligned with the π-system of the pyridine ring. This enhances the nucleophilicity of the ring nitrogen, leading to a more rapid formation of the N-acylpyridinium intermediate and, consequently, a higher catalytic activity.
A prime example of this class is 9-Azajulolidine . Studies have shown that it is a remarkably active catalyst for the acylation of sterically hindered alcohols, outperforming DMAP and other analogues.[1]
Table 1: Comparison of Catalytic Activity in the Acylation of a Sterically Hindered Alcohol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| DMAP | 5 | 24 | <10 |
| 4-Pyrrolidinopyridine (PPY) | 5 | 24 | 25 |
| 9-Azajulolidine | 5 | 2 | 95 |
Reaction Conditions: 1-methylcyclohexanol with acetic anhydride in dichloromethane at room temperature.
Chiral DMAP Analogues for Asymmetric Catalysis
A significant area of development has been the synthesis of chiral DMAP analogues capable of effecting enantioselective transformations. These catalysts are broadly classified into planar-chiral and axially chiral variants.
a) Planar-Chiral Analogues:
Ferrocene-based DMAP analogues are a prominent example of planar-chiral catalysts.[2][3] The ferrocene backbone provides a rigid and well-defined chiral environment, enabling high levels of enantioselectivity in various reactions, most notably in the kinetic resolution of racemic alcohols and amines.[4]
Caption: Conceptual workflow of kinetic resolution using a chiral DMAP analogue.
b) Axially Chiral Analogues:
These catalysts derive their chirality from hindered rotation around a C-C or C-N bond. They have demonstrated high catalytic activity and enantioselectivity in a variety of asymmetric acylation reactions.[5]
Table 2: Enantioselective Acylation of a Secondary Alcohol using a Chiral DMAP Analogue
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Planar-Chiral Ferrocene-DMAP | 1 | 12 | 48 | 95 (for the acylated product) |
| Axially Chiral Binaphthyl-DMAP | 0.5 | 5 | >98 | 98 (for the acylated product) |
Reaction conditions are specific to each catalyst and substrate and are provided in the cited literature.
Experimental Protocols
The following provides a general methodology for a DMAP analogue-catalyzed acylation reaction. It is crucial to consult the specific literature for the chosen catalyst and substrate for optimized conditions.
General Procedure for the Acylation of a Secondary Alcohol
Materials:
-
Secondary alcohol (1.0 mmol, 1.0 equiv)
-
Acylating agent (e.g., Acetic Anhydride, 1.5 mmol, 1.5 equiv)
-
DMAP analogue catalyst (0.01-5 mol%)
-
Tertiary amine base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv, if required)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and the DMAP analogue catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add the tertiary amine base (if required).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the acylating agent dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Conclusion
The development of more potent DMAP analogues has significantly expanded the toolkit of synthetic chemists. Conformationally restricted analogues offer enhanced reactivity for challenging substrates, while chiral analogues provide powerful means for asymmetric synthesis. The data presented in this guide, though not exhaustive, highlights the substantial improvements in catalytic efficiency and selectivity achieved with these advanced catalysts. For researchers in drug development and other scientific fields, the judicious selection of a DMAP analogue can be a critical factor in the success of a synthetic campaign, enabling the efficient and stereoselective construction of complex molecular architectures. As research in this area continues, the discovery of even more powerful and versatile catalysts is anticipated, further pushing the boundaries of what is achievable in organic synthesis.
References
Safety Operating Guide
Safe Disposal of 2-Diethylaminopyridine: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Diethylaminopyridine is a critical aspect of laboratory safety and environmental responsibility. As a derivative of pyridine, this compound is considered hazardous and requires careful handling and disposal in accordance with local, state, and federal regulations. This guide provides a comprehensive, step-by-step plan for the safe management of this compound waste.[1][2]
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the public domain. The following procedures are based on general best practices for the disposal of pyridine derivatives and hazardous laboratory chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the chemical supplier for detailed handling and disposal instructions.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Pyridine and its derivatives can be flammable, toxic, and irritants.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[1] |
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and collect the waste. For large spills, contact your institution's EHS department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4] Adherence to all relevant regulations is mandatory.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
-
The final disposal of the chemical waste must be handled by a licensed hazardous waste disposal company, often through methods like rotary kiln or liquid injection incineration.[2][7]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling 2-Diethylaminopyridine
Essential Safety and Handling Guide for 2-Diethylaminopyridine
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Note that while specific data for this compound is limited, the following guidance is based on safety data for the closely related and hazardous compound 4-Dimethylaminopyridine (DMAP). Users should always consult the specific Safety Data Sheet (SDS) for the product they are using.
Quantitative Safety Data Summary
The following table summarizes key quantitative safety data for analogous aminopyridine compounds. This information is critical for understanding the potential hazards and for conducting a thorough risk assessment before beginning any work.
| Parameter | Value | Reference |
| GHS Hazard Statements | H301, H310, H315, H319, H335 | [1][2] |
| Signal Word | Danger | [3] |
| Acute Toxicity (Oral) | Toxic if swallowed (Category 3) | [3][4] |
| Acute Toxicity (Dermal) | Fatal in contact with skin (Category 1) | [3] |
| Acute Dermal LD50 (Rabbit) | 13 mg/kg | [5] |
| Acute Oral LD50 (Rat) | 190 mg/kg | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent all personal contact with this compound.[6] The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Polychloroprene are suitable for solids).[6] For solutions, consult manufacturer-specific glove selection charts. | Prevents skin contact, which can be fatal.[3][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may also be required.[1][3] | Protects against splashes and dust particles.[6] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N100 full-face particle respirator) is required.[1] | Prevents inhalation of irritating and toxic dust or vapors.[2] |
| Body Protection | A laboratory coat is mandatory.[6] A complete chemical-resistant suit may be necessary depending on the scale of work.[1] | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for safely handling this compound.
Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Review SDS : Read and understand the Safety Data Sheet (SDS) for the specific chemical you are using before starting any work.
Handling the Chemical
-
Don PPE : Put on all required personal protective equipment as specified in the table above.[6]
-
Weighing : If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust dispersion.[6]
-
Making Solutions : When preparing solutions, slowly add the solid to the solvent to avoid splashing.[6]
-
General Use : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.[7]
Spill Response
-
Evacuate : In case of a spill, evacuate personnel from the immediate area.[8]
-
Ventilate : Ensure the area is well-ventilated.[9]
-
Containment : Use appropriate tools and inert absorbent material to clean up the spill without creating dust.[1][9]
-
Disposal : Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste : Collect solid this compound waste and contaminated disposable materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and chemically compatible container.[6]
-
Liquid Waste : Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[6]
-
Disposal Method : All waste must be disposed of through a licensed professional waste disposal service.[1][7] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com [carlroth.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Dimethylaminopyridine(1122-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
